Product packaging for urolithin M5(Cat. No.:CAS No. 91485-02-8)

urolithin M5

Cat. No.: B1258381
CAS No.: 91485-02-8
M. Wt: 276.2 g/mol
InChI Key: ZELMDXUEWHBWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one is a natural product found in Terminalia, Punica granatum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O7 B1258381 urolithin M5 CAS No. 91485-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,8,9,10-pentahydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELMDXUEWHBWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Urolithin M5 Biosynthesis Pathway: A Technical Guide to the Microbial Transformation of Ellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the gut microbiota-derived metabolites of dietary ellagitannins and ellagic acid, have garnered significant scientific interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Urolithin M5, a key pentahydroxy intermediate, represents the initial and crucial step in the biotransformation of ellagic acid. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the microbial players, enzymatic reactions, and analytical methodologies for its study. This document is intended to serve as a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug development.

Introduction to this compound Biosynthesis

Dietary ellagitannins, found in various fruits and nuts, undergo hydrolysis in the gut to release ellagic acid. Subsequently, specific gut bacteria metabolize ellagic acid into a series of urolithin derivatives. The biosynthesis of this compound is the first committed step in this pathway, involving the opening of one of the two lactone rings and a subsequent decarboxylation of ellagic acid.[1][2] This conversion is critical as it precedes a cascade of dehydroxylation reactions that produce other biologically active urolithins.[3]

The production of urolithins is highly dependent on the composition of an individual's gut microbiota, leading to different "urolithin metabotypes".[4] Understanding the biosynthesis of this compound is fundamental to elucidating the mechanisms behind the health effects associated with ellagitannin-rich foods and for the potential development of urolithin-based therapeutics.

The Biosynthesis Pathway of this compound from Ellagic Acid

The conversion of ellagic acid to this compound is a two-step enzymatic process carried out by specific anaerobic bacteria in the colon.

Step 1: Lactone Ring Cleavage The initial step involves the hydrolytic cleavage of one of the two lactone rings of the ellagic acid molecule. This reaction is catalyzed by a lactonase enzyme, resulting in an intermediate carboxylic acid.[1]

Step 2: Decarboxylation The carboxylic acid intermediate then undergoes decarboxylation, where a carboxyl group is removed, leading to the formation of this compound (3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-one).[1] This reaction is catalyzed by a decarboxylase enzyme.

The primary bacterial genera identified to perform this conversion belong to the family Eggerthellaceae, specifically Gordonibacter and Ellagibacter.[1][5] While the specific lactonase and decarboxylase enzymes from these bacteria have not yet been fully characterized and isolated, their enzymatic activities have been confirmed in whole-cell and cell-free extract experiments.[1]

Urolithin_M5_Biosynthesis ellagic_acid Ellagic Acid intermediate Carboxylic Acid Intermediate ellagic_acid->intermediate Lactone Ring Cleavage (Lactonase) urolithin_m5 This compound intermediate->urolithin_m5 Decarboxylation (Decarboxylase)

Figure 1. Biosynthesis pathway of this compound from Ellagic Acid.

Quantitative Data on this compound Formation

Quantitative data on the enzymatic kinetics of this compound formation are scarce. However, in vitro fermentation studies using human fecal microbiota provide insights into the dynamics of this conversion. The following table summarizes findings from a study that tracked the time-course production of urolithins from ellagic acid.[6][7]

Time Point (hours)Ellagic Acid (µM)This compound (µM)Urolithin C (µM)Urolithin A (µM)
030000
5~25~200
10~15~5~10
24~5~2~8~3
48<1<1~10~15

Note: The data presented are estimations based on graphical representations from the cited literature and serve to illustrate the transient nature of this compound.[6][7]

Experimental Protocols

In Vitro Anaerobic Fermentation of Ellagic Acid

This protocol describes a general method for the in vitro fermentation of ellagic acid with human fecal microbiota to produce urolithins, including this compound.

Materials:

  • Fresh human fecal sample from a healthy donor (screened for the ability to produce urolithins)

  • Anaerobic chamber or system

  • Sterile anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

  • Ellagic acid solution (e.g., dissolved in a suitable solvent like DMSO)

  • Sterile centrifuge tubes

  • Incubator at 37°C

Procedure:

  • Prepare a fecal slurry by homogenizing the fresh fecal sample in the anaerobic basal medium (e.g., 1:10 w/v).

  • Inoculate sterile anaerobic basal medium with the fecal slurry (e.g., 10% v/v) in centrifuge tubes inside the anaerobic chamber.

  • Add the ellagic acid solution to the inoculated medium to a final desired concentration (e.g., 30 µM).

  • Incubate the cultures anaerobically at 37°C.

  • At different time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the culture.

  • Immediately stop the metabolic activity, for example, by adding a solvent like ethyl acetate or by flash-freezing.

  • Centrifuge the samples to pellet the bacterial cells and debris.

  • Collect the supernatant for urolithin analysis.

in_vitro_fermentation start Start fecal_slurry Prepare Fecal Slurry start->fecal_slurry inoculation Inoculate Anaerobic Medium fecal_slurry->inoculation add_ea Add Ellagic Acid inoculation->add_ea incubation Anaerobic Incubation at 37°C add_ea->incubation sampling Collect Aliquots at Time Points incubation->sampling stop_reaction Stop Metabolic Activity sampling->stop_reaction centrifugation Centrifuge Sample stop_reaction->centrifugation supernatant Collect Supernatant for Analysis centrifugation->supernatant end End supernatant->end

Figure 2. Experimental workflow for in vitro fermentation.

Quantification of this compound by UPLC-MS/MS

This protocol outlines the general steps for the quantification of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials and Equipment:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Sample extracts from in vitro fermentation or other biological matrices

Procedure:

  • Sample Preparation:

    • Thaw the collected supernatants (from the fermentation protocol).

    • If necessary, perform a solid-phase extraction (SPE) to clean up and concentrate the sample.

    • Spike the samples and calibration standards with the internal standard.

    • Filter the samples through a 0.22 µm filter before injection.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample onto the C18 column.

      • Use a gradient elution with mobile phases A and B to separate the analytes. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 275.0, and a characteristic product ion should be selected for monitoring (e.g., m/z 231.0, corresponding to the loss of CO2).

  • Data Analysis:

    • Generate a calibration curve using the this compound standards.

    • Quantify the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

uplc_ms_workflow start Start sample_prep Sample Preparation (Extraction, Fortification) start->sample_prep uplc_separation UPLC Separation (C18 Column, Gradient Elution) sample_prep->uplc_separation ms_detection MS/MS Detection (Negative Ion Mode, MRM) uplc_separation->ms_detection data_analysis Data Analysis (Calibration Curve, Quantification) ms_detection->data_analysis end End data_analysis->end

Figure 3. Workflow for UPLC-MS/MS analysis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound from ellagic acid is a pivotal step in the microbial metabolism of dietary ellagitannins. While the key bacterial players, Gordonibacter and Ellagibacter, have been identified, further research is needed to isolate and characterize the specific lactonase and decarboxylase enzymes involved. Elucidating the kinetic parameters of these enzymes will provide a more complete understanding of the pathway's regulation and efficiency. The development of standardized and robust in vitro models that accurately reflect the in vivo environment is crucial for screening novel urolithin-producing bacterial strains and for investigating the impact of various factors on this compound production. This knowledge will be instrumental in advancing the development of functional foods and targeted therapies aimed at modulating the gut microbiome for improved health outcomes.

References

A Technical Guide to the Gut Microbiota's Role in Urolithin M5 Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Urolithins are a class of bioactive microbial metabolites derived from dietary ellagitannins (ETs) and ellagic acid (EA), compounds abundant in foods like pomegranates, berries, and nuts. The production of these metabolites is entirely dependent on the metabolic activity of the gut microbiota, leading to significant inter-individual variations in production, categorized into urolithin metabotypes (UM). Urolithin M5 (3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-one) is the foundational intermediate in the urolithin biosynthesis pathway. It is the first urolithin formed from ellagic acid, making it a critical gateway to the production of all subsequent, often more bioactive, urolithins such as Urolithin A and B. This document provides a comprehensive technical overview of the gut bacteria involved in this compound production, the metabolic pathways, quantitative data, and detailed experimental protocols for its study.

The Urolithin Metabolic Pathway

The biotransformation of dietary ETs and EA into urolithins is a multi-step process initiated in the gut. ETs are first hydrolyzed to release EA. Subsequently, gut bacteria catalyze the transformation of EA into a series of urolithin intermediates.

The process begins with the conversion of EA to this compound, which involves two key enzymatic steps: lactone-ring cleavage and decarboxylation.[1][2][3] this compound then serves as the substrate for a cascade of dehydroxylation reactions, where hydroxyl groups are sequentially removed by other bacteria to produce the spectrum of known urolithins, including tetrahydroxy-urolithins (Uro-D, Uro-E, Uro-M6), trihydroxy-urolithins (Uro-C, Uro-M7), and finally the dihydroxy-urolithins (Uro-A, isoUro-A) and monohydroxy-urolithin (Uro-B).[1]

Diagram: Urolithin Biosynthesis Pathway

The following diagram illustrates the sequential conversion of Ellagic Acid to various urolithins, highlighting the central role of this compound.

Urolithin_Pathway cluster_precursors Dietary Precursors cluster_metabolism Microbial Metabolism Ellagitannins Ellagitannins Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis UroM5 This compound (Pentahydroxy) Ellagic_Acid->UroM5 Lactone cleavage, Decarboxylation UroM6 Urolithin M6 (Tetrahydroxy) UroM5->UroM6 Dehydroxylation UroD Urolithin D (Tetrahydroxy) UroM5->UroD Dehydroxylation UroC Urolithin C (Trihydroxy) UroM6->UroC Dehydroxylation UroD->UroC Dehydroxylation UroA Urolithin A (Dihydroxy) UroC->UroA Dehydroxylation IsoUroA Isourolithin A (Dihydroxy) UroC->IsoUroA Dehydroxylation UroB Urolithin B (Monohydroxy) UroA->UroB Dehydroxylation IsoUroA->UroB Dehydroxylation

Caption: Metabolic pathway from Ellagic Acid to Urolithins.

Key Microorganisms in this compound Production

The capacity to produce urolithins is not ubiquitous among gut bacteria; it is restricted to specific species, primarily within the phylum Actinobacteria, family Eggerthellaceae.

  • Gordonibacter : Species such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae are well-characterized producers of urolithin intermediates.[4] They are known to metabolize EA into this compound, Urolithin M6, and Urolithin C.[3][5][6] The abundance of this genus has been positively correlated with the production of Urolithin A (Metabotype A).[3]

  • Ellagibacter : The species Ellagibacter isourolithinifaciens, also a member of the Eggerthellaceae family, is capable of converting EA into this compound, M6, C, and Isourolithin A.[5] This genus is more predominant in individuals with Metabotype B.[5][7]

  • Other Potential Contributors : Studies have suggested the involvement of bacteria from the Clostridium coccoides group in the broader urolithin production pathway.[8][9] The complete conversion to final products like Urolithin A often requires the synergistic action of multiple bacterial species in co-culture.[5][7]

Quantitative Data on this compound

Quantitative analysis of this compound is challenging due to its transient nature as an intermediate. However, data from in vitro and in vivo studies provide insights into its concentration and activity.

Table 1: Quantitative Data from In Vitro Studies

Study Type Matrix Substrate Key Findings Reference
In Vitro Fermentation Fecal Culture Ellagic Acid (30 µM) Uro-M5 was detected as a transient intermediate, peaking early in the fermentation process before being converted to downstream urolithins. [8]
Anti-viral Assay Cell Culture - This compound inhibited influenza virus strains with an IC₅₀ ranging from 3.74 to 16.51 µM. [10][11]

| Bacterial Culture | Anaerobic Medium | Ellagic Acid | Cell-free extracts of Gordonibacter can convert EA to Uro-M5, but further dehydroxylations require intact cells. |[3] |

Table 2: Quantitative Data from In Vivo and Analytical Method Studies

Study Type Model Analyte(s) Dose / Concentration Key Findings Reference
Animal Study PR8-infected Mice This compound 200 mg/kg/day (oral) Protected 50% of mice from death and improved lung edema. [10][12]
Human Study Healthy Adults Urolithin Metabolites 68 g/day pecans Plasma Uro-A and Uro-C increased significantly. Uro-A-glucuronide was the most abundant form (2.6–106 ng/mL). [13][14]

| Analytical Method | Human Urine | 9 Urolithins | - | UPLC-MS/MS method developed with Method Detection Limits (MDLs) ranging from 9.2-18.2 ng∙mL⁻¹. |[15] |

Experimental Protocols

Reproducible and standardized protocols are essential for studying the role of gut microbiota in this compound production.

Diagram: General Experimental Workflow

The following diagram outlines a typical workflow for investigating urolithin production by gut microbiota.

Experimental_Workflow cluster_collection Phase 1: Sample & Substrate cluster_processing Phase 2: Microbial Processing cluster_analysis Phase 3: Analysis Fecal_Sample Fecal Sample Collection (from selected metabotype) Isolation Isolation of Pure Strains (Enrichment Culture) Fecal_Sample->Isolation Fermentation In Vitro Fermentation (Fecal Slurry or Co-culture) Fecal_Sample->Fermentation EA_Prep Ellagic Acid (EA) Substrate Preparation EA_Prep->Fermentation Isolation->Fermentation Extraction Urolithin Extraction (Ethyl Acetate) Fermentation->Extraction Quantification Quantification (LC-MS/MS) Extraction->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

Caption: Standard workflow for urolithin production studies.

Protocol for Isolation of Urolithin-Producing Bacteria

This protocol is adapted from methods used to isolate Gordonibacter and Ellagibacter species.[6][16]

  • Fecal Sample Collection: Collect fresh fecal samples from healthy human donors previously screened and identified as urolithin producers (Metabotype A or B). Process samples immediately under anaerobic conditions (N₂/H₂/CO₂ atmosphere).

  • Preparation of Fecal Slurry: Prepare a 10% (w/v) fecal homogenate in a pre-reduced anaerobic buffer, such as phosphate-buffered saline (PBS) with 0.05% L-cysteine.

  • Enrichment Culture:

    • Inoculate an anaerobic basal medium (e.g., Anaerobe Basal Broth, ABB) supplemented with Ellagic Acid (20-50 µM) with 1% of the fecal slurry.

    • Incubate anaerobically at 37°C for 48-72 hours.

  • Isolation of Single Colonies:

    • Serially dilute the enrichment culture in pre-reduced buffer.

    • Spread the dilutions onto solid basal medium agar plates supplemented with EA.

    • Incubate the plates anaerobically at 37°C for 5-7 days.

  • Screening and Identification:

    • Pick individual colonies and inoculate them into liquid basal medium containing EA.

    • After incubation (48-72 hours), screen the culture supernatant for the production of this compound and other urolithins using HPLC or LC-MS/MS.

    • Identify positive isolates using 16S rRNA gene sequencing.

Protocol for In Vitro Fecal Fermentation

This protocol simulates the conditions of the human colon to study EA metabolism by a complex microbial community.[8][17]

  • Preparation of Fermentation Medium:

    • Prepare a basal fermentation medium containing peptone (2 g/L), yeast extract (2 g/L), NaCl (0.1 g/L), K₂HPO₄ (0.04 g/L), KH₂PO₄ (0.04 g/L), MgSO₄·7H₂O (0.01 g/L), CaCl₂·6H₂O (0.01 g/L), NaHCO₃ (2 g/L), L-cysteine HCl (0.5 g/L), bile salts (0.5 g/L), and resazurin (1 mg/L).

    • Autoclave and cool the medium under a stream of O₂-free N₂/CO₂.

  • Inoculum Preparation: Prepare a 10% (w/v) fecal slurry from a fresh donor sample in an anaerobic buffer.

  • Fermentation Setup:

    • Dispense the fermentation medium into sterile vessels inside an anaerobic chamber.

    • Add the substrate, Ellagic Acid, to a final concentration of 20-50 µM. A stock solution in DMSO can be used, but the final DMSO concentration should be kept below 1% to minimize microbial inhibition.[8][9]

    • Inoculate the medium with the fecal slurry (e.g., 5% v/v).

    • Incubate at 37°C in a shaking incubator or with magnetic stirring.

  • Sampling and Analysis:

    • Collect aliquots from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, 48 hours).

    • Immediately stop the metabolic activity by adding an acid (e.g., formic acid) or by freezing at -80°C.

    • Centrifuge the samples to pellet bacterial cells and debris.

    • Analyze the supernatant for urolithin production using LC-MS/MS.

Protocol for Quantification of Urolithins by LC-MS/MS

This is a general protocol for the extraction and analysis of urolithins from liquid matrices like fermentation broth or plasma.[16][18]

  • Sample Preparation and Extraction:

    • To 1 mL of sample (e.g., fermentation supernatant), add an equal volume of acidified ethyl acetate (containing 1% formic acid).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,500 x g for 10 minutes to separate the phases.

    • Transfer the upper organic phase (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dry residue in a known volume (e.g., 200 µL) of methanol or mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and other urolithins in Multiple Reaction Monitoring (MRM) mode.

    • Quantification: Generate calibration curves using authentic standards for each urolithin to be quantified.

Implications for Research and Drug Development

Understanding the microbial production of this compound is critical for several reasons:

  • Personalized Nutrition: Knowledge of the bacteria responsible allows for the development of targeted probiotic or prebiotic strategies to enhance urolithin production in individuals with low-producing metabotypes (UM-0).

  • Drug Development: this compound and its derivatives possess various bioactive properties, including anti-inflammatory and anti-viral activities.[10][19] Isolating and culturing the producing bacteria could enable biotechnological production of these compounds for use as nutraceuticals or pharmaceuticals.

  • Microbiome-based Therapeutics: The specific bacterial strains, such as Gordonibacter and Ellagibacter, could be developed as next-generation probiotics to modulate host health by ensuring the conversion of dietary polyphenols into their bioactive forms.

Future research should focus on the enzymatic and genetic basis of the EA-to-Urolithin M5 conversion, the complex interactions within microbial communities that drive the full urolithin pathway, and the impact of host factors on the colonization and activity of these specialized bacteria.

References

The Enigmatic Bioavailability of Urolithin M5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Absorption, Metabolism, and Cellular Interactions of a Key Ellagitannin Metabolite

Executive Summary

Urolithin M5 (Uro-M5), a pentahydroxy-urolithin, represents a critical intermediate in the gut microbial metabolism of dietary ellagitannins and ellagic acid. Despite its central position in the urolithin biosynthetic pathway, its bioavailability and absorption remain subjects of considerable scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound, synthesizing available data on its metabolic fate, interaction with cellular signaling pathways, and the analytical methodologies employed for its study. While quantitative pharmacokinetic data for Uro-M5 is notably scarce, this document consolidates existing evidence, including conflicting reports on its absorption, and presents detailed experimental frameworks for future investigations. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacokinetic profile and therapeutic potential of this compound.

Introduction: this compound in the Context of Ellagitannin Metabolism

Ellagitannins, found in various fruits and nuts like pomegranates, berries, and walnuts, are not directly absorbed by the human body. Instead, they undergo hydrolysis in the gut to release ellagic acid (EA). The gut microbiota then metabolizes EA into a series of absorbable compounds known as urolithins.[1][2] This metabolic cascade begins with the lactone-ring cleavage of EA to form this compound.[1][3] Uro-M5 is then further dehydroxylated by gut bacteria to produce other urolithins, such as Urolithin M6, Urolithin C, and ultimately, the more extensively studied Urolithin A and B.[1][4]

The production of these urolithins is highly dependent on an individual's gut microbiome composition, leading to the classification of individuals into different "urolithin metabotypes" (UM).[1][5] Notably, individuals with metabotype zero (UM-0) are unable to convert EA into the more downstream urolithins and have been reported to only produce the precursor, Uro-M5, which is found in their feces and is suggested to be unabsorbed during intestinal transit.[4] This observation has led to the prevailing hypothesis of poor bioavailability for Uro-M5. However, other studies demonstrating systemic effects of Uro-M5 in animal models challenge this notion, suggesting that some level of absorption does occur.[6]

Bioavailability and Absorption: An Unresolved Picture

The bioavailability of this compound is poorly characterized, with a significant lack of quantitative pharmacokinetic data in the scientific literature. The primary evidence for its low absorption comes from studies on urolithin metabotypes.

Table 1: Summary of Evidence Regarding this compound Absorption

Evidence TypeFindingImplication for BioavailabilityReference(s)
Metabotype Studies In UM-0 individuals, Uro-M5 is detected in feces as the terminal metabolite.Suggests poor to no absorption from the colon.[4]
In Vivo Animal Studies Administration of 200 mg/kg/day of Uro-M5 in mice showed systemic anti-inflammatory effects in the lungs.Implies that a biologically active concentration of Uro-M5 or its metabolites reaches systemic circulation.[6]

This conflicting evidence highlights a critical knowledge gap. While Uro-M5 may be poorly absorbed in the human colon of certain individuals, the possibility of absorption in the small intestine or under different physiological conditions cannot be ruled out. Furthermore, the systemic effects observed in mice necessitate a re-evaluation of its potential for entering circulation.

Metabolism and Excretion

Once absorbed, urolithins typically undergo extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver before entering systemic circulation.[7][8] While this has been extensively documented for Urolithin A and B, specific data on the conjugation of this compound is not currently available. It is highly probable that, if absorbed, Uro-M5 would be subject to similar metabolic processes. The primary route of excretion for urolithins and their conjugates is urine.[7]

Interaction with Signaling Pathways

Recent research has begun to shed light on the molecular mechanisms underlying the biological activities of this compound. A key pathway identified is the NF-κB signaling cascade, a central regulator of inflammation.

The NF-κB Signaling Pathway

In a mouse model of influenza virus infection, oral administration of this compound was shown to significantly reduce the expression of the pro-inflammatory cytokines TNF-α and IL-6 in lung tissue.[6] This effect was accompanied by a decrease in the levels of NF-κB.[6] This suggests that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS, Viral Infection) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Promotes Transcription UroM5 This compound UroM5->IKK Inhibits

Figure 1. Postulated mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Due to the lack of dedicated studies on this compound bioavailability, this section outlines a robust experimental workflow based on established methodologies for other urolithins.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical approach to determine the oral bioavailability and pharmacokinetic profile of this compound in a mouse or rat model.

PK_Workflow start Start dosing Oral Gavage Administration of this compound (e.g., 50 mg/kg in vehicle) start->dosing iv_dosing IV Administration of this compound (e.g., 5 mg/kg) start->iv_dosing sampling Serial Blood Sampling via Tail Vein or Cannula (0, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling urine_feces Urine and Feces Collection (Metabolic Cages) dosing->urine_feces tissue Tissue Harvesting at Endpoint (Liver, Kidney, Intestine, etc.) dosing->tissue extraction Plasma, Urine, Feces, and Tissue Homogenate Extraction (e.g., SPE or LLE) sampling->extraction iv_dosing->sampling urine_feces->extraction tissue->extraction analysis LC-MS/MS Quantification of Uro-M5 and its Metabolites extraction->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, F%) analysis->pk_analysis end End pk_analysis->end note Parallel group for IV administration is required for absolute bioavailability (F%) calculation.

Figure 2. Experimental workflow for an in vivo pharmacokinetic study of this compound.

  • Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old).

  • Dosing: Oral administration via gavage. A parallel group should receive intravenous (IV) administration to determine absolute bioavailability.

  • Sample Collection: Serial blood samples are collected at predetermined time points. Urine and feces are collected over 24 hours using metabolic cages.

  • Sample Preparation: Plasma is separated by centrifugation. Tissues are homogenized. Samples undergo solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate Uro-M5 and its potential metabolites.

  • Analytical Method: Quantification is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

    • Detection: Tandem mass spectrometry in negative ion mode, monitoring specific parent-daughter ion transitions for Uro-M5.

  • Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life). Absolute bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal drug absorption.

Caco2_Workflow start Start seeding Seed Caco-2 Cells on Transwell Inserts start->seeding differentiation Culture for 21 Days to Form a Differentiated Monolayer seeding->differentiation teer Verify Monolayer Integrity (TEER Measurement) differentiation->teer transport_exp Perform Bidirectional Transport Experiment (A to B and B to A) teer->transport_exp If TEER is acceptable sampling Sample Donor and Receiver Compartments Over Time transport_exp->sampling analysis Quantify this compound by LC-MS/MS sampling->analysis papp Calculate Apparent Permeability Coefficient (Papp) analysis->papp efflux Determine Efflux Ratio (Papp(B-A) / Papp(A-B)) papp->efflux end End efflux->end

Figure 3. Workflow for determining this compound intestinal permeability using the Caco-2 cell model.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to form a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: this compound is added to either the apical (A, representing the gut lumen) or basolateral (B, representing the blood) side of the monolayer. Samples are taken from the opposite compartment at various time points.

  • Analysis: The concentration of Uro-M5 in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if Uro-M5 is a substrate for efflux transporters.

Conclusion and Future Directions

This compound is a pivotal yet understudied metabolite in the biotransformation of dietary ellagitannins. The current body of evidence presents a conflicting picture of its bioavailability, with human metabotype studies suggesting poor absorption and animal studies indicating systemic activity. This discrepancy underscores the urgent need for dedicated research to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Uro-M5.

Future research should prioritize:

  • Quantitative Pharmacokinetic Studies: Performing well-designed in vivo studies in various animal models and, eventually, in humans to determine the oral bioavailability and pharmacokinetic parameters of this compound.

  • In Vitro Permeability and Metabolism: Utilizing Caco-2 and other in vitro models, such as liver microsomes, to investigate its intestinal permeability, potential for transporter-mediated efflux, and metabolic stability.

  • Metabolite Identification: Characterizing the phase II metabolites of this compound to understand its complete metabolic fate.

  • Signaling Pathway Elucidation: Further investigating the interaction of this compound with the NF-κB pathway and exploring its effects on other cellular signaling cascades.

A thorough understanding of the bioavailability and absorption of this compound is essential for accurately assessing its physiological relevance and potential as a therapeutic agent. The experimental frameworks provided in this guide offer a roadmap for researchers to address the existing knowledge gaps and unlock the full story of this enigmatic urolithin.

References

Urolithin M5: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a metabolite of ellagic acid produced by gut microbiota, is emerging as a molecule of interest in the field of pharmacology.[1] This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of this compound, with a primary focus on its well-documented anti-influenza virus properties and other potential enzymatic interactions. The information presented herein is intended to support further research and drug development efforts.

Core Mechanism of Action: Anti-Influenza Virus Activity

The principal in vitro mechanism of action established for this compound is the inhibition of the influenza virus neuraminidase (NA).[2][3] Neuraminidase is a critical enzyme for the release of progeny virions from infected host cells, and its inhibition is a key strategy for antiviral therapy.

Inhibition of Viral Neuraminidase

This compound has been shown to directly inhibit the enzymatic activity of influenza A virus (IAV) neuraminidase.[3] This inhibitory action prevents the cleavage of sialic acid residues on the host cell surface, thereby impeding the release of newly formed virus particles and limiting the spread of infection.[2][3]

The inhibitory potency of this compound against the neuraminidase of various influenza A virus strains has been quantified.[3]

Influenza A Virus StrainIC50 (µM)
A/WSN/33 (H1N1)243.2
A/California/7/2009 (pdm09) (Oseltamivir-resistant)191.5
A/PR/8/34 (H1N1)257.1
A/Hong Kong/1/68 (H3N2)174.8
Antiviral Activity in Cell Culture

Consistent with its neuraminidase inhibitory activity, this compound demonstrates antiviral effects in cell-based assays. It effectively suppresses the replication of several influenza A virus strains in Madin-Darby canine kidney (MDCK) cells.[3]

The half-maximal inhibitory concentration (IC50) for antiviral activity and the 50% cytotoxic concentration (CC50) in MDCK cells have been determined.[3]

Influenza A Virus StrainIC50 (µM)
A/WSN/33 (H1N1) (Amantadine-resistant)16.51
A/California/7/2009 (pdm09) (Oseltamivir-resistant)3.74
A/PR/8/34 (H1N1)10.35
A/Hong Kong/1/68 (H3N2)12.86
Cell LineCytotoxicity AssayCC50 (µM)
MDCKMTT227.4
Lack of Effect on Viral Attachment

Importantly, studies have shown that this compound does not interfere with the initial attachment of the influenza virus to host cells. Hemagglutination inhibitory assays revealed that this compound does not inhibit the hemagglutinin (HA) protein, which is responsible for viral entry.[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits influenza virus release by targeting neuraminidase.

G Experimental Workflow for In Vitro Anti-Influenza Assays cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Plaque Reduction Assay cluster_na_inhibition Neuraminidase Inhibition Assay MDCK_cells MDCK Cells add_uM5_cyt Add varying concentrations of this compound MDCK_cells->add_uM5_cyt incubate_cyt Incubate add_uM5_cyt->incubate_cyt MTT_assay MTT Assay incubate_cyt->MTT_assay CC50 Determine CC50 MTT_assay->CC50 MDCK_monolayer MDCK Cell Monolayer infect_virus Infect with Influenza Virus MDCK_monolayer->infect_virus add_uM5_av Add varying concentrations of this compound infect_virus->add_uM5_av overlay_agar Overlay with Agar add_uM5_av->overlay_agar incubate_av Incubate overlay_agar->incubate_av stain_plaques Stain and Count Plaques incubate_av->stain_plaques IC50_av Determine IC50 stain_plaques->IC50_av NA_source Influenza Virus (NA source) add_uM5_na Add varying concentrations of this compound NA_source->add_uM5_na add_substrate Add MUNANA substrate add_uM5_na->add_substrate incubate_na Incubate add_substrate->incubate_na measure_fluorescence Measure Fluorescence incubate_na->measure_fluorescence IC50_na Determine IC50 measure_fluorescence->IC50_na

Caption: Workflow for key in vitro anti-influenza assays of this compound.

Other Potential Mechanisms of Action

Inhibition of Topoisomerase II

This compound has been reported to inhibit human topoisomerase IIα and IIβ with low micromolar IC50 values.[4] Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anti-cancer drugs.

EnzymeIC50 (µM)
Human Topoisomerase IIα0.17 ± 0.03
Human Topoisomerase IIβ0.10 ± 0.01

Note: The detailed experimental protocol for this assay is not available in the cited literature.

Experimental Protocols

Cell Culture and Viruses

Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Influenza A virus strains are propagated in MDCK cells.[3]

Cytotoxicity Assay (MTT Assay)
  • Seed MDCK cells in 96-well plates and incubate until a monolayer is formed.[3]

  • Replace the culture medium with serial dilutions of this compound in a maintenance medium.[3]

  • Incubate for the specified duration (e.g., 48 hours).[3]

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.[3]

  • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).[3]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[3]

Plaque Reduction Assay
  • Grow MDCK cells to confluence in 6-well plates.[3]

  • Infect the cell monolayers with a specific multiplicity of infection (MOI) of the influenza virus.[3]

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.[3]

  • Overlay the cells with a medium containing agarose and varying concentrations of this compound.[3]

  • Incubate the plates until plaques are visible.[3]

  • Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.[3]

  • The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.[3]

Neuraminidase (NA) Inhibition Assay
  • This assay is based on the cleavage of the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3]

  • Mix the influenza virus (as the source of neuraminidase) with different concentrations of this compound in a reaction buffer.[3]

  • Initiate the enzymatic reaction by adding the MUNANA substrate.[3]

  • Incubate the reaction mixture at 37°C.[3]

  • Stop the reaction by adding a stop solution (e.g., ethanol).[3]

  • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.[3]

  • The IC50 value is determined as the concentration of this compound that inhibits 50% of the neuraminidase activity.[3]

Conclusion

The in vitro mechanism of action of this compound is primarily characterized by its potent anti-influenza virus activity, which is mediated through the direct inhibition of viral neuraminidase. This activity has been demonstrated against multiple strains of influenza A, including oseltamivir-resistant variants. Additionally, preliminary data suggests that this compound may also act as an inhibitor of human topoisomerase II, indicating a potential for anti-cancer applications. However, further research is required to elucidate the detailed experimental conditions of this inhibition and to explore other potential biological activities of this promising natural compound. The experimental protocols and quantitative data provided in this guide offer a solid foundation for future investigations into the therapeutic potential of this compound.

References

Toxicology Profile of Urolithin M5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urolithin M5, a metabolite of ellagic acid produced by the gut microbiota, has garnered interest for its potential therapeutic applications, notably its anti-influenza virus activity. This technical guide provides a comprehensive overview of the current toxicological data available for this compound. Due to the limited direct toxicological studies on this compound, this document also incorporates extensive safety data from its closely related analogue, Urolithin A, to provide a broader context for the toxicological profile of this class of compounds. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in their evaluation of this compound.

Introduction

Urolithins are a class of dibenzopyran-6-one derivatives that are metabolites of ellagitannins and ellagic acid, which are abundant in various fruits and nuts. This compound is one such metabolite that has demonstrated biological activity, including the inhibition of the influenza virus neuraminidase. A thorough understanding of its toxicological profile is paramount for any further preclinical and clinical development. This document collates and analyzes the existing toxicological findings for this compound and its well-studied analogue, Urolithin A.

Toxicological Data Summary

The available toxicological data for this compound is primarily focused on its in vitro cytotoxicity. To provide a more complete safety profile, this section also presents a summary of the extensive toxicological evaluations conducted on Urolithin A.

This compound

The primary toxicological data for this compound comes from a study investigating its anti-influenza activity.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointResultReference
Madin-Darby Canine Kidney (MDCK)MTT AssayCC50227.4 μM[1]

CC50: 50% cytotoxic concentration

An in vivo study in a mouse model of influenza virus infection utilized this compound at a dose of 200 mg/kg/day, which resulted in a 50% survival rate and reduced lung pathology in infected mice[1]. While this study provides some information on a tolerated dose in a disease model, it was not designed as a formal toxicity study. The study also noted that this compound treatment led to a decrease in the production of pro-inflammatory cytokines NF-κB, TNF-α, and IL-6 in the lungs of infected mice[1][2].

Urolithin A (as a Surrogate)

Urolithin A has undergone a more comprehensive battery of toxicological tests, providing valuable insights into the potential safety profile of the urolithin class of compounds.

Table 2: Summary of Toxicological Studies on Urolithin A

Study TypeModelKey FindingsReference
Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium & E. coliNot mutagenic[3][4][5]
In Vitro Mammalian Cell Micronucleus TestHuman LymphocytesNot clastogenic or aneugenic[3][4][5]
In Vivo Mammalian Erythrocyte Micronucleus TestRat Bone MarrowNo increase in micronucleated erythrocytes[3][4][5]
Acute Oral Toxicity RatNot specified in detail, but no adverse effects noted in repeated dose studies[3][4]
Repeated Dose Oral Toxicity (28-Day) RatNo alterations in clinical parameters, blood chemistry, or hematology.[3][4][5]
Repeated Dose Oral Toxicity (90-Day) RatNo observed adverse effect level (NOAEL) was the highest dose tested: 3451 mg/kg bw/day for males and 3826 mg/kg bw/day for females. No target organs or specific toxic mechanisms were identified.[3][4][6]
Human Clinical Trials Healthy Elderly and Middle-Aged AdultsSafe and well-tolerated at doses up to 1,000 mg/day for up to 4 months. No serious adverse events reported.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key toxicological experiments cited in this guide.

In Vitro Cytotoxicity Assessment of this compound: MTT Assay

This protocol is based on the methodology used to determine the CC50 of this compound in MDCK cells[1].

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The 50% cytotoxic concentration (CC50) is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Study of this compound in a Mouse Model

This protocol is based on the in vivo study of this compound in a PR8-infected mouse model[1].

  • Animals: BALB/c mice (e.g., 6-8 weeks old) are used. They are housed in a specific-pathogen-free facility with controlled temperature and a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Virus Infection: Mice are anesthetized and intranasally inoculated with a non-lethal dose of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).

  • Treatment: this compound is administered orally (e.g., by gavage) at a dose of 200 mg/kg/day for a specified duration (e.g., 7 consecutive days) starting 24 hours post-infection. A vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Monitoring: Mice are monitored daily for body weight changes and survival rate for a period of up to 14 days post-infection.

  • Tissue Collection and Analysis: On a predetermined day post-infection (e.g., day 5), a subset of mice from each group is euthanized. Lungs are harvested for the following analyses:

    • Lung Index: Calculated as the ratio of lung weight to body weight.

    • Viral Titer: Determined by plaque assay or quantitative PCR.

    • Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

    • Cytokine Analysis: Lung homogenates are used to measure the levels of NF-κB, TNF-α, and IL-6 using ELISA kits.

Genotoxicity Assessment of Urolithin A

The following protocols are standard assays used in the comprehensive safety assessment of Urolithin A[3][4][5].

  • Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) are used.

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).

  • Procedure: The tester strains are exposed to various concentrations of Urolithin A in the presence and absence of the S9 mix. The number of revertant colonies is counted after incubation.

  • Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

  • Cells: Human peripheral blood lymphocytes are used.

  • Treatment: Cells are treated with Urolithin A at various concentrations for a short duration with and without S9 mix, and for a longer duration without S9 mix.

  • Micronucleus Scoring: After treatment, cells are harvested, and the frequency of micronucleated binucleated cells is scored.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

  • Animals: Male and female rats are used.

  • Dosing: Urolithin A is administered orally at multiple dose levels.

  • Sample Collection: Bone marrow is collected at 24 and 48 hours after the final dose.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow is determined.

  • Evaluation: A significant increase in the frequency of micronucleated PCEs indicates in vivo genotoxicity.

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Influenza Virus Influenza Virus TLR Toll-like Receptor (TLR) Influenza Virus->TLR activates MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates Urolithin_M5 This compound Urolithin_M5->IKK inhibits DNA DNA NFkB_active->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

G cluster_workflow In Vitro Cytotoxicity Assay Workflow (MTT) A Seed cells in 96-well plate B Treat with This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate CC50 G->H

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

G cluster_workflow In Vivo Toxicity Study Workflow A Acclimatize animals B Administer this compound (e.g., oral gavage) A->B C Daily clinical observations B->C D Monitor body weight and food consumption B->D E Collect blood for hematology & clinical chemistry C->E D->E F Euthanasia and necropsy E->F G Histopathological examination of organs F->G H Determine NOAEL G->H

Caption: General workflow for an in vivo repeated-dose toxicity study.

Conclusion

The currently available data on the toxicology of this compound is limited, with a single in vitro study providing a CC50 value in MDCK cells. An in vivo study in an influenza mouse model suggests that a dose of 200 mg/kg/day is tolerated and exerts therapeutic effects. However, comprehensive toxicological studies, including genotoxicity, acute, sub-chronic, and chronic toxicity, have not been reported for this compound.

In contrast, the closely related metabolite, Urolithin A, has undergone extensive safety evaluations. The comprehensive toxicological data for Urolithin A, which indicates a lack of genotoxicity and a high NOAEL in repeated-dose oral toxicity studies in rats, provides a degree of confidence in the general safety of the urolithin class of compounds. Human clinical trials with Urolithin A further support its safety profile in humans.

For the further development of this compound as a therapeutic agent, it is imperative that a full battery of toxicological studies is conducted in accordance with regulatory guidelines. This will be essential to establish a definitive safety profile and to determine a safe starting dose for first-in-human clinical trials. Researchers and drug development professionals should use the information presented in this guide as a starting point for their own comprehensive safety assessments of this compound.

References

A Technical Guide to the Preliminary Screening of Urolithin M5's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of urolithin M5, a gut microbial metabolite of ellagitannins. The document focuses on its established anti-influenza and associated anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Summary of Biological Activities

This compound has been identified primarily as a potent antiviral agent, specifically targeting the influenza virus.[1][2][3][4][5] Preliminary screenings have demonstrated its efficacy both in vitro and in vivo by inhibiting the viral neuraminidase (NA), a key enzyme for viral propagation.[1][2] This activity has been observed against multiple influenza A strains, including oseltamivir-resistant variants.[1][4]

In addition to its direct antiviral effects, this compound exhibits anti-inflammatory properties by reducing the expression of key pro-inflammatory cytokines that are typically elevated during influenza infection.[1][6] While other urolithins have been studied for their antioxidant and anticancer activities, the primary focus of preliminary screening for this compound has been its significant anti-influenza potential.[7][8][9][10]

Quantitative Data Presentation

The biological activity of this compound has been quantified through various assays, with the key findings summarized below.

Table 2.1: In Vitro Antiviral Activity of this compound

Parameter Virus Strain Value (µM) Cell Line
IC₅₀ A/WSN/33 (H1N1) 3.74 - 16.51 MDCK
IC₅₀ A/California/7/2009 (H1N1) (pdm09) 3.74 - 16.51 MDCK
IC₅₀ A/PR/8/34 (H1N1) (PR8) 3.74 - 16.51 MDCK
IC₅₀ A/Hong Kong/1/68 (H3N2) (HK68) 3.74 - 16.51 MDCK
CC₅₀ Not Specified 227.4 MDCK

Source:[1]

Table 2.2: Neuraminidase (NA) Inhibitory Activity of this compound

Virus Strain IC₅₀ (µM)
A/WSN/33 (H1N1) 243.2
A/California/7/2009 (H1N1) (pdm09) 191.5
A/PR/8/34 (H1N1) (PR8) 257.1
A/Hong Kong/1/68 (H3N2) (HK68) 174.8

Source:[1]

Table 2.3: In Vivo Efficacy of this compound in PR8-Infected Mice

Treatment Dosage Outcome
This compound 200 mg/kg/day 50% survival rate
This compound 200 mg/kg/day Improved lung edema
This compound 200 mg/kg/day Reduced lung viral load
This compound 200 mg/kg/day Decreased NF-κB, TNF-α, and IL-6 expression

Source:[1][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific strain of influenza A virus (e.g., WSN, pdm09, PR8, or HK68) for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of this compound.

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ environment until viral plaques are visible.

  • Staining and Analysis: The cells are fixed and stained with crystal violet. The plaques are counted, and the IC₅₀ value is calculated as the concentration of this compound that inhibits plaque formation by 50% compared to the untreated control.[1][11]

  • Reaction Setup: The assay is performed using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Incubation: Influenza A virus is pre-incubated with varying concentrations of this compound (e.g., 10 to 1000 µM) in a reaction buffer.

  • Substrate Addition: The MUNANA substrate is added to the mixture to initiate the enzymatic reaction.

  • Fluorescence Measurement: The reaction produces the fluorescent compound 4-methylumbelliferone. The fluorescence intensity is measured using a fluorometer.

  • IC₅₀ Calculation: The NA inhibitory activity is determined by the reduction in fluorescence. The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the neuraminidase activity.[1]

  • Cell Culture: MDCK cells are cultured in 96-well plates to a specified density.

  • Compound Exposure: The cells are treated with a range of concentrations of this compound for a period that mimics the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • CC₅₀ Calculation: The half-maximal cytotoxic concentration (CC₅₀) is determined as the compound concentration that reduces cell viability by 50%.[1]

  • Animal Model: BALB/c mice are used for the study.

  • Infection: Mice are intranasally infected with a lethal dose of influenza A virus (e.g., PR8 strain).

  • Treatment Regimen: Following infection, mice are orally administered this compound (e.g., 200 mg/kg/day) or a vehicle control for a specified number of consecutive days (e.g., 6 days).[1][4]

  • Monitoring: Key parameters are monitored daily, including body weight and survival rate.

  • Endpoint Analysis: On a predetermined day post-infection (e.g., day 4), a subset of mice is euthanized. Lungs are harvested to measure the lung index (a marker of edema) and to quantify the lung viral load via plaque assay or qPCR.[1][4]

  • Sample Preparation: Lung tissues from the in vivo mouse study are homogenized.

  • ELISA Procedure: The levels of pro-inflammatory cytokines, specifically NF-κB, TNF-α, and IL-6, in the lung homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[1][6]

  • Data Analysis: The concentrations of the cytokines are determined by comparing the sample absorbance to a standard curve. Results from the this compound-treated group are compared to the vehicle-treated group.[6]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Mechanism Study a1 MDCK Cell Culture a2 Virus Infection (Influenza Strains) a1->a2 a3 This compound Treatment (Dose-Response) a2->a3 a4 Plaque Reduction Assay a3->a4 a5 Cytotoxicity Assay (MTT) a3->a5 a6 Calculate IC50 a4->a6 a7 Calculate CC50 a5->a7 b1 BALB/c Mice Model b2 Influenza (PR8) Infection b1->b2 b3 Oral Administration (200 mg/kg/day this compound) b2->b3 b4 Monitor Survival & Weight b3->b4 b5 Analyze Lung Tissue (Viral Load, Cytokines) b3->b5 c1 MUNANA Assay c2 Determine NA Inhibition (IC50) c1->c2

Caption: Experimental workflow for this compound screening.

G cluster_0 Influenza Virus Infection cluster_1 Host Inflammatory Response Virus Influenza A Virus HostCell Host Cell Virus->HostCell Infection NA Neuraminidase (NA) Progeny Viral Progeny Release NA->Progeny Enables HostCell->Progeny Replication Activation Immune Cell Activation HostCell->Activation Progeny->Virus New Infections NFkB NF-κB Pathway Activation->NFkB Cytokines ↑ TNF-α, IL-6 NFkB->Cytokines Inflammation Lung Inflammation & Tissue Damage Cytokines->Inflammation UrolithinM5 This compound UrolithinM5->NA Inhibits UrolithinM5->NFkB Downregulates

References

In Silico Prediction of Urolithin M5 Targets: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M5, a metabolite derived from ellagitannins, has demonstrated promising therapeutic potential, notably as an antiviral and anti-inflammatory agent.[1] The identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a therapeutic candidate. This technical guide provides a comprehensive overview of in silico methodologies for predicting the protein targets of this compound. It details a multi-pronged computational workflow, encompassing ligand-based and structure-based approaches, and outlines detailed protocols for the experimental validation of predicted targets. This guide is intended to serve as a practical resource for researchers engaged in natural product drug discovery and computational pharmacology.

Introduction to this compound and In Silico Target Prediction

This compound is a gut microbial metabolite of ellagic acid and ellagitannins found in various fruits and nuts. Recent studies have highlighted its significant biological activities. Notably, it has been identified as an inhibitor of the influenza virus neuraminidase (NA), demonstrating both in vitro and in vivo efficacy.[1][2][3][4][5][6] Furthermore, this compound has been shown to reduce the expression of pro-inflammatory cytokines such as NF-κB, TNF-α, and IL-6 in influenza-infected mouse models, suggesting a broader anti-inflammatory role.[1]

In silico target prediction, also known as target fishing or target deconvolution, is a computational approach to identify the macromolecular targets of a small molecule. These methods are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle of chemical similarity, where the biological activity of a query molecule is inferred from known activities of structurally similar compounds. Structure-based methods, conversely, utilize the three-dimensional structure of potential protein targets to predict binding interactions with the small molecule. A network pharmacology approach can then be employed to contextualize these predicted targets within biological pathways.

This guide will delineate a systematic in silico workflow to expand upon the known targets of this compound and identify novel therapeutic opportunities.

In Silico Target Prediction Workflow for this compound

A robust in silico target prediction strategy for this compound should integrate multiple computational methods to enhance the confidence in the predicted targets. The following workflow is proposed:

In_Silico_Workflow cluster_0 Input cluster_1 Prediction Methods cluster_2 Analysis & Prioritization Urolithin_M5 This compound Structure (SMILES/SDF) Chem_Sim Chemical Similarity (SwissTargetPrediction) Urolithin_M5->Chem_Sim Pharm_Map Pharmacophore Mapping (PharmMapper) Urolithin_M5->Pharm_Map ML_Model Machine Learning (TargetNet) Urolithin_M5->ML_Model Rev_Dock Reverse Docking (AutoDock Vina) Urolithin_M5->Rev_Dock Target_List Consolidated Predicted Targets Chem_Sim->Target_List Pharm_Map->Target_List ML_Model->Target_List Rev_Dock->Target_List Net_Pharm Network Pharmacology & Pathway Analysis Target_List->Net_Pharm Prioritized_Targets Prioritized Targets for Experimental Validation Net_Pharm->Prioritized_Targets

Figure 1: In Silico Target Prediction Workflow for this compound.
Ligand-Based Approaches

This approach identifies proteins that are known to bind ligands structurally similar to this compound.

  • Tool: SwissTargetPrediction

  • Methodology: The 2D and 3D chemical similarity of this compound is compared against a database of known active compounds. The tool then provides a ranked list of potential targets based on these similarity scores.

  • Input: SMILES string of this compound.

  • Output: A ranked list of potential protein targets with associated probabilities.

This method identifies the spatial arrangement of chemical features of this compound that are essential for molecular recognition and screens them against a database of pharmacophore models derived from known protein-ligand complexes.

  • Tool: PharmMapper

  • Methodology: The server maps the pharmacophoric features of this compound against a comprehensive database of receptor-based pharmacophore models.

  • Input: 3D structure of this compound (e.g., in MOL2 or SDF format).

  • Output: A list of potential targets ranked by the fit score of the pharmacophore mapping.[7]

These platforms utilize quantitative structure-activity relationship (QSAR) models to predict the bioactivity of a molecule against a panel of protein targets.

  • Tool: TargetNet

  • Methodology: TargetNet uses a large number of pre-built QSAR models to predict the probability of this compound binding to a wide range of human proteins.[8][9]

  • Input: SMILES string of this compound.

  • Output: A drug-target interaction profile, providing binding probabilities for hundreds of potential targets.

Structure-Based Approach

In contrast to traditional molecular docking where one ligand is docked to a single protein, reverse docking involves docking a single ligand to a large collection of protein structures.

  • Tool: AutoDock Vina

  • Methodology: The 3D structure of this compound is docked against a library of clinically relevant protein structures. The binding affinity for each protein-ligand complex is calculated and used to rank potential targets.

  • Input: 3D structure of this compound (PDBQT format) and a library of protein structures (PDBQT format).

  • Output: A ranked list of potential protein targets based on predicted binding energies.

Network Pharmacology Analysis

The consolidated list of predicted targets from the above methods should be analyzed using a network pharmacology approach to understand their biological context.

Network_Pharmacology_Workflow Predicted_Targets Consolidated List of Predicted Targets PPI_Network Protein-Protein Interaction (PPI) Network Construction Predicted_Targets->PPI_Network Pathway_Enrichment Pathway & GO Enrichment Analysis (KEGG, Gene Ontology) PPI_Network->Pathway_Enrichment Disease_Association Target-Disease Association Analysis Pathway_Enrichment->Disease_Association Mechanism_Hypothesis Hypothesized Mechanism of Action Disease_Association->Mechanism_Hypothesis

Figure 2: Network Pharmacology Analysis Workflow.

This involves constructing protein-protein interaction (PPI) networks and performing pathway and Gene Ontology (GO) enrichment analysis to identify biological processes and signaling pathways that are significantly enriched with the predicted targets.

Data Presentation of Predicted Targets

The results from the in silico prediction should be compiled into a clear and concise table for comparative analysis.

Prediction MethodTop Predicted Target 1Score/Binding EnergyTop Predicted Target 2Score/Binding EnergyTop Predicted Target 3Score/Binding Energy
SwissTargetPrediction Target AProbability: 0.85Target BProbability: 0.79Target CProbability: 0.72
PharmMapper Target DFit Score: 6.2Target AFit Score: 5.8Target EFit Score: 5.5
TargetNet Target FProbability: 0.91Target GProbability: 0.88Target AProbability: 0.82
Reverse Docking Target A-8.5 kcal/molTarget H-8.2 kcal/molTarget D-8.1 kcal/mol

Table 1: Hypothetical Summary of In Silico Target Predictions for this compound.

Experimental Protocols for Target Validation

The prioritized list of predicted targets must be validated through experimental assays. The following are detailed protocols for key validation experiments.

Direct Binding Assays

SPR is a label-free technique to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.[1][2]

  • Ligand and Analyte Preparation:

    • Express and purify the recombinant target protein (ligand).

    • Dissolve this compound (analyte) in a suitable running buffer, typically PBS with a small percentage of DMSO.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of this compound over the immobilized target protein surface.

    • Monitor the change in the refractive index in real-time to obtain association and dissociation curves.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11]

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve this compound in the same buffer to minimize heat of dilution effects.

    • Accurately determine the concentrations of both the protein and this compound.

  • Experimental Setup:

    • Load the target protein into the sample cell of the calorimeter.

    • Load this compound into the injection syringe.

  • Titration:

    • Perform a series of small injections of this compound into the protein solution while maintaining a constant temperature.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

Functional Assays

This assay is used to validate the known inhibitory activity of this compound against influenza neuraminidase.[5][6][12]

  • Reagents:

    • Influenza virus containing neuraminidase.

    • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.

    • Assay buffer (e.g., MES buffer with CaCl2).

    • Stop solution (e.g., ethanol and NaOH).

  • Procedure:

    • Serially dilute this compound in the assay buffer.

    • In a 96-well plate, incubate the diluted this compound with the influenza virus for a defined period.

    • Add the MUNANA substrate to initiate the enzymatic reaction.

    • Incubate at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This cell-based assay measures the effect of this compound on the NF-κB signaling pathway.[13][14][15]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment:

    • Treat the transfected cells with various concentrations of this compound for a specified duration.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) in the presence or absence of this compound.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

    • Determine the effect of this compound on NF-κB activity.

ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants or biological fluids.[3][16][17]

  • Principle: A sandwich ELISA format is typically used.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add standards and samples (e.g., cell culture supernatants from cells treated with this compound and an inflammatory stimulus).

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash again.

    • Add streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add a TMB substrate solution to develop a colored product.

    • Stop the reaction with an acid and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust framework for the comprehensive identification and validation of this compound targets. By combining the predictive power of multiple computational methods with the empirical evidence from rigorous biochemical and cell-based assays, researchers can confidently elucidate the molecular mechanisms underlying the therapeutic effects of this compound. This knowledge is paramount for the rational design of future preclinical and clinical studies, ultimately accelerating the translation of this promising natural product into a clinically valuable therapeutic agent.

References

Methodological & Application

Application Note: Quantitative Analysis of Urolithin M5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of urolithin M5 in human plasma. Urolithins are gut microbiota metabolites of ellagic acid and ellagitannins, and their quantification in biological matrices is crucial for understanding their pharmacokinetic profiles and potential health benefits. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives that are produced by the human gut microbiota from dietary ellagitannins and ellagic acid, which are abundant in fruits and nuts. Emerging research suggests that urolithins possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound (3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one) is one of the hydroxylated urolithin metabolites. Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic studies and to elucidate its physiological roles. This application note presents a comprehensive LC-MS/MS protocol for the determination of this compound in human plasma.

Experimental

Reagents and Materials
  • This compound standard (purity ≥95%)

  • Internal Standard (IS), e.g., Urolithin D or a stable isotope-labeled this compound

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PVDF)

  • HPLC vials

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards. Prepare a working solution of the internal standard in 50% methanol.

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation

The sample preparation is based on a protein precipitation method, which is a common and effective technique for extracting small molecules from plasma.[1][2]

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are adapted from established methods for other urolithins and would require optimization for this compound.[1][2][3]

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1260 Infinity II UHPLC or equivalent
ColumnZorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temperature30°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient ElutionStart with 5% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerAgilent 6470 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure20 psi
Sheath Gas Temperature400°C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
Dwell Time50 ms

Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions for this compound

Note: These MRM transitions are proposed based on the chemical structure of this compound (Molecular Weight: 276.2 g/mol ) and common fragmentation patterns of similar compounds. Optimization of collision energies and cone voltages is required.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
This compound275.0231.050To be optimizedTo be optimized
This compound275.0187.050To be optimizedTo be optimized
Internal Std.To be determinedTo be determined50To be optimizedTo be optimized

Method Validation Parameters (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and hypothetical performance data for this method.

Table 4: Method Validation Summary

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.998
Calibration RangeTo be determined based on expected concentrations1 - 500 ng/mL
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 101 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)Intra-day: 3.1% - 7.8%; Inter-day: 5.5% - 9.2%
Recovery (%)Consistent, precise, and reproducible> 85%
Matrix EffectWithin acceptable limitsMinimal ion suppression/enhancement observed
StabilityStable under relevant storage and handling conditionsStable for 24h at room temp, 3 freeze-thaw cycles

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: Workflow for this compound analysis in plasma.

Chemical Structure of this compound

Caption: Chemical properties of this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The described sample preparation, chromatography, and mass spectrometry parameters offer a solid foundation for researchers to implement this method in their laboratories. It is important to note that the proposed MRM transitions for this compound require experimental optimization to ensure the highest sensitivity and specificity. This method will be a valuable tool for advancing the understanding of the pharmacokinetics and biological significance of this compound.

References

Application Notes and Protocols: Structural Elucidation of Urolithin M5 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a pentahydroxylated urolithin, is a gut microbiota-derived metabolite of ellagic acid and ellagitannins found in various fruits and nuts. Recent studies have highlighted its potential as a therapeutic agent, particularly for its antiviral properties. Notably, this compound has been identified as a neuraminidase inhibitor, showing efficacy against influenza virus both in vitro and in vivo.[1][2] A critical step in the research and development of such natural products is the unambiguous determination of their chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules like this compound in solution.[3] This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of this compound.

Structural Elucidation Workflow

The structural elucidation of a natural product like this compound using NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of basic 1D spectra (¹H and ¹³C NMR) to identify the types and numbers of protons and carbons. Subsequently, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms, ultimately leading to the complete structural assignment.

workflow cluster_start Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Determination cluster_end Final Structure start Isolated this compound H1 ¹H NMR start->H1 C13 ¹³C NMR start->C13 COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC A1D 1D Spectra Analysis (Proton & Carbon Count) H1->A1D C13->HSQC C13->HMBC C13->A1D A2D 2D Spectra Analysis (Correlations) COSY->A2D HSQC->A2D HMBC->A2D elucidation Structural Elucidation A1D->elucidation A2D->elucidation end This compound Structure elucidation->end

Figure 1: Experimental workflow for the structural elucidation of this compound via NMR spectroscopy.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the structural analysis of polyphenolic natural products.

1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as confirmed by HPLC or LC-MS.

  • Solvent: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent, such as methanol-d4 (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

The following parameters are provided as a general guideline and should be optimized based on the available spectrometer and sample concentration. The data presented in this note were referenced from a study utilizing a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.[4]

  • ¹H NMR (Proton)

    • Spectrometer: 500 MHz

    • Pulse Sequence: Standard single-pulse (zg30 or similar)

    • Temperature: 298 K

    • Spectral Width: 0-12 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on concentration)

  • ¹³C NMR (Carbon)

    • Spectrometer: 125 MHz

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30 or similar)

    • Temperature: 298 K

    • Spectral Width: 0-200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

  • 2D COSY (Correlation Spectroscopy)

    • Pulse Sequence: Gradient-selected COSY (gCOSY)

    • Spectral Width (F1 and F2): 0-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-8

  • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • Pulse Sequence: Gradient-selected HSQC with adiabatic pulses (hsqcedetgpsisp or similar)

    • Spectral Width (F2 - ¹H): 0-12 ppm

    • Spectral Width (F1 - ¹³C): 0-180 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-16

    • One-bond ¹J(C,H) coupling constant: Optimized for ~145-160 Hz

  • 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf or similar)

    • Spectral Width (F2 - ¹H): 0-12 ppm

    • Spectral Width (F1 - ¹³C): 0-200 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-32

    • Long-range nJ(C,H) coupling constant: Optimized for 4-8 Hz

Data Presentation and Interpretation

The following tables summarize the expected NMR data for this compound based on published literature and theoretical correlations.[4]

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD)

Position¹³C Chemical Shift (δC) [ppm]¹H Chemical Shift (δH) [ppm] (Multiplicity, J in Hz)
1111.7967.300 (s)
2140.239-
3146.147-
4140.734-
4a117.505-
6161.141-
6a111.441-
7107.2426.754 (d, J = 9.0)
8145.676-
9132.7068.334 (d, J = 9.0)
10a116.896-
10b143.231-

Table 2: Expected 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HSQC Correlations (δC)HMBC Correlations (δC)
7.300 (H-1)-111.796 (C-1)140.239 (C-2), 146.147 (C-3), 117.505 (C-4a), 116.896 (C-10a)
6.754 (H-7)8.334 (H-9)107.242 (C-7)145.676 (C-8), 111.441 (C-6a), 10a (116.896)
8.334 (H-9)6.754 (H-7)132.706 (C-9)145.676 (C-8), 111.441 (C-6a), 143.231 (C-10b)

Note: The 2D correlation data is predicted based on the known structure of this compound and standard NMR principles, as explicit 2D spectra were not available in the cited literature.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the neuraminidase activity of the influenza virus, a key enzyme for viral propagation.[1] Furthermore, in influenza virus-infected mice, this compound treatment has been observed to down-regulate the expression of pro-inflammatory cytokines, including nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] This suggests that this compound may exert its antiviral effects in part by modulating the host's inflammatory response.

The NF-κB signaling pathway is a central regulator of inflammation and is often activated during viral infections. Influenza virus infection can trigger the activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including TNF-α and IL-6.

signaling_pathway cluster_virus Influenza Virus Infection cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus virus Influenza Virus IKK IKK complex virus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degradation releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates UrolithinM5 This compound UrolithinM5->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines leads to

Figure 2: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB signaling pathway.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and other natural products. By combining 1D and 2D NMR techniques, researchers can confidently determine the molecular structure, which is a fundamental requirement for further drug development and understanding its mechanism of action. The protocols and data presented herein provide a comprehensive guide for scientists working on the characterization of this compound and similar compounds. The elucidation of its role in modulating inflammatory pathways, such as the NF-κB cascade, opens up new avenues for its therapeutic application.

References

urolithin M5 neuraminidase inhibition assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Urolithin M5 Neuraminidase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is crucial for the release of progeny virions from infected host cells, thus playing a critical role in viral propagation. Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. This compound, a natural compound, has been identified as an inhibitor of influenza virus neuraminidase, demonstrating antiviral activity both in vitro and in vivo[1][2][3]. This document provides a detailed protocol for assessing the neuraminidase inhibitory activity of this compound using a fluorescence-based assay.

Principle of the Assay

The assay quantifies the inhibitory effect of this compound on neuraminidase activity. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU)[4][5]. The fluorescence intensity is directly proportional to the enzymatic activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) value is determined by measuring the fluorescence at various concentrations of the inhibitor[4][5].

Materials and Reagents

  • This compound[6]

  • Neuraminidase (from influenza virus or commercially available)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[4]

  • 4-Methylumbelliferone (4-MU) (for standard curve)[4]

  • Oseltamivir carboxylate (positive control)[1]

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[4]

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[4]

  • Dimethyl sulfoxide (DMSO)[2][6]

  • Black, flat-bottom 96-well microplates[7]

  • Fluorometer (plate reader) with excitation at ~355-365 nm and emission at ~450-460 nm[4]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: this compound is poorly soluble in water but soluble in DMSO[2][6]. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C.

  • Positive Control (Oseltamivir Carboxylate) Stock Solution: Prepare a stock solution (e.g., 1 mM) in assay buffer or water. Aliquot and store at -20°C[7].

  • Neuraminidase Working Solution: Dilute the neuraminidase enzyme in cold assay buffer to a concentration that gives a robust fluorescent signal within the linear range of the instrument. The optimal concentration should be determined empirically in a preliminary NA activity assay[4].

  • MUNANA Substrate Working Solution: Prepare a 100 µM working solution of MUNANA in assay buffer. Protect from light and keep on ice[4].

  • 4-MU Standard Curve Solutions: Prepare a series of dilutions of 4-MU in assay buffer (e.g., from 0 to 200 µM) to generate a standard curve for quantifying the product of the enzymatic reaction[4].

Neuraminidase Inhibition Assay
  • Prepare Serial Dilutions of this compound:

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for the assay (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects on enzyme activity.

    • Prepare dilutions for the positive control (oseltamivir) in a similar manner.

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to all wells of a 96-well black microplate.

    • Add 25 µL of the serially diluted this compound, positive control, or solvent control (assay buffer with the same percentage of DMSO as the compound wells) to the appropriate wells.

    • Include "no enzyme" control wells (containing substrate but no enzyme) and "enzyme only" control wells (containing enzyme and substrate but no inhibitor).

  • Enzyme Addition and Incubation:

    • Add 50 µL of the diluted neuraminidase enzyme solution to all wells except the "no enzyme" controls.

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction:

    • Add 50 µL of the 100 µM MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes. Protect the plate from light[7].

  • Stopping the Reaction and Measuring Fluorescence:

    • Stop the reaction by adding 50 µL of the stop solution to each well[4].

    • Read the fluorescence on a microplate fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm[4].

Data Presentation

Quantitative Data Summary

The results of the neuraminidase inhibition assay can be summarized in the following table. IC50 values represent the concentration of the compound required to inhibit 50% of the neuraminidase activity.

CompoundTarget Neuraminidase (Virus Strain)IC50 (µM)Positive Control (Oseltamivir) IC50 (nM)Reference
This compoundInfluenza A/WSN/33 (H1N1)TBD19.17[1]
This compoundInfluenza A/PR8/34 (H1N1)TBD62.3[1]
This compoundInfluenza A/HK68/68 (H3N2)TBD30.7[1]

TBD (To Be Determined): These values would be obtained from the experimental results.

Data Analysis

  • Background Subtraction: Subtract the average fluorescence reading of the "no enzyme" control wells from all other readings.

  • Percentage of Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Fluorescence of test well / Fluorescence of enzyme only control)] x 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/Control to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Neuraminidase Working Solution add_enzyme Add Neuraminidase (Incubate 30 min at 37°C) prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Substrate Solution add_substrate Add MUNANA Substrate (Incubate 60 min at 37°C) prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_fluorescence Read Fluorescence (Ex: 360nm, Em: 450nm) stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value (Non-linear Regression) calc_inhibition->calc_ic50

Caption: Workflow for the this compound Neuraminidase Inhibition Assay.

Mechanism of Inhibition

G cluster_reaction cluster_inhibition MUNANA MUNANA (Non-fluorescent Substrate) NA Neuraminidase MUNANA->NA Binds to Active Site MU 4-Methylumbelliferone (4-MU) (Fluorescent Product) NA->MU Cleavage Urolithin This compound (Inhibitor) NA_Inhibited Inhibited Neuraminidase Urolithin->NA_Inhibited Binds to Enzyme No_Reaction No Fluorescence NA_Inhibited->No_Reaction Prevents Cleavage

Caption: Inhibition of Neuraminidase by this compound.

References

Application Notes and Protocols for Studying Urolithin M5 Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5 is a metabolite produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts. Emerging research has highlighted the therapeutic potential of urolithins, with this compound demonstrating significant antiviral and anti-inflammatory properties. These notes provide an overview of the current knowledge on this compound and detailed protocols for its investigation in animal models, primarily focusing on its application in influenza virus infection. While in vivo data on this compound is currently limited to this area, this document also explores potential avenues for future research based on the known effects of other urolithins.

Known Biological Activities and Potential Applications

This compound has been identified as a potent inhibitor of the influenza virus, both in vitro and in vivo.[1][2][3] Its primary mechanism of action in this context is the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[1][2] Additionally, this compound has been shown to exert anti-inflammatory effects by down-regulating the expression of pro-inflammatory cytokines.[1]

While in vivo studies on this compound have focused on its anti-influenza effects, other urolithins, such as Urolithin A, have been investigated for a broader range of biological activities, including:

  • Anti-inflammatory and Antioxidant Effects: Urolithins have been shown to possess anti-inflammatory and antioxidant properties in various models.[4][5]

  • Anticancer Properties: Some urolithins have demonstrated potential in cancer prevention and therapy by inducing apoptosis and inhibiting cell proliferation.[5][6][7][8]

  • Modulation of Cellular Signaling: Urolithins are known to modulate key signaling pathways, including PI3K/AKT/mTOR and AMPK, which are involved in cell growth, metabolism, and inflammation.[5]

Further research into this compound may reveal similar pleiotropic effects, opening up new avenues for its therapeutic application.

Pharmacokinetics and Safety

Currently, there is a lack of specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity data for this compound in animal models. However, studies on the more extensively researched urolithin A indicate that it is bioavailable and well-tolerated in both animals and humans.[9][10][11] It is crucial to conduct dedicated pharmacokinetic and toxicological studies for this compound to establish its safety profile and inform appropriate dosing strategies for future preclinical and clinical investigations.

Data Presentation

In Vivo Efficacy of this compound in an Influenza Virus-Infected Mouse Model

The following tables summarize the quantitative data from a study investigating the effects of this compound in BALB/c mice infected with influenza A/PR/8/34 (H1N1) virus.

Table 1: Survival Rate and Body Weight Changes

Treatment GroupDosageSurvival Rate (%)
Vehicle (0.5% CMC)-0
This compound200 mg/kg/day50
Oseltamivir65 mg/kg/dayNot specified

Note: Body weights of the this compound and oseltamivir groups began to rebound at day 9 post-infection, while the vehicle group showed continuous weight loss until death.[1]

Table 2: Lung Index and Viral Titer

Treatment GroupLung Index (Day 4 post-infection)Lung Viral Titer (log reduction, Day 4 post-infection)
Vehicle1.445-
This compound0.88750.52

Note: The lung index is a measure of lung edema.[1]

Table 3: Cytokine Levels in Lung Tissue

Treatment GroupRelative NF-κB LevelRelative TNF-α LevelRelative IL-6 Level
VehicleUpregulatedUpregulatedUpregulated
This compoundDecreasedDecreasedDecreased
OseltamivirDecreasedDecreasedDecreased

Note: this compound showed a more potent reduction in NF-κB levels compared to oseltamivir.[1]

Experimental Protocols

Protocol 1: Evaluation of this compound in an Influenza Virus-Infected Mouse Model

This protocol outlines the in vivo evaluation of this compound's efficacy against influenza virus infection in a mouse model.

1. Animal Model and Housing:

  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Materials:

  • This compound

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water

  • Influenza A/PR/8/34 (H1N1) virus stock

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Oral gavage needles (20-22 gauge, with a ball tip)[12]

  • Sterile phosphate-buffered saline (PBS)

3. Experimental Procedure:

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Virus Infection:

    • Anesthetize the mice lightly.

    • Intranasally inoculate each mouse with a lethal dose of influenza A/PR/8/34 (H1N1) virus suspended in sterile PBS. The typical inoculum volume is 50 µL (25 µL per nostril).

  • Treatment:

    • Randomly divide the infected mice into treatment groups (e.g., Vehicle, this compound, Positive Control like Oseltamivir).

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 200 mg/kg dose in a 20g mouse, prepare a 20 mg/mL suspension to administer 200 µL).

    • Beginning 4 hours post-infection, administer the this compound suspension or vehicle orally via gavage once daily for 6 consecutive days.[1]

  • Monitoring:

    • Monitor the mice daily for changes in body weight, signs of illness (e.g., ruffled fur, lethargy), and survival for at least 14 days post-infection.

    • Euthanize mice that lose more than 25-30% of their initial body weight or show signs of severe distress.

4. Endpoint Analysis (on day 4 post-infection):

  • Lung Index:

    • Euthanize a subset of mice from each group.

    • Carefully excise the lungs and weigh them.

    • Calculate the lung index as: (Lung Weight [g] / Body Weight [g]) x 100.

  • Lung Viral Titer:

    • Homogenize a portion of the lung tissue in sterile PBS.

    • Determine the viral titer in the lung homogenate using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.

  • Cytokine Analysis:

    • Homogenize another portion of the lung tissue in a suitable lysis buffer.[13][14]

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the levels of NF-κB, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Oral Gavage in Mice

This protocol provides a general procedure for the oral administration of compounds to mice.

1. Restraint:

  • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[15][16]

  • Position the mouse vertically to straighten the esophagus.[15]

2. Gavage Needle Insertion:

  • Measure the appropriate length of the gavage needle from the corner of the mouse's mouth to the last rib to ensure it reaches the stomach without causing perforation.[16]

  • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16]

  • Allow the mouse to swallow the needle; do not force it.[15][16]

3. Administration:

  • Once the needle is in the esophagus, slowly administer the solution.[15]

  • After administration, gently withdraw the needle in the same direction it was inserted.

4. Post-Procedure Monitoring:

  • Observe the mouse for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate aspiration.[15]

Signaling Pathways and Visualization

This compound has been shown to down-regulate the NF-κB signaling pathway. Based on studies of other urolithins, it is plausible that this compound may also modulate the PI3K/AKT/mTOR and AMPK signaling pathways. Further investigation is required to confirm these potential mechanisms.

Diagrams of Signaling Pathways

NF_kB_Signaling cluster_nucleus Nucleus Influenza Virus Influenza Virus TLR TLR Influenza Virus->TLR Activates MyD88 MyD88 TLR->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) This compound This compound This compound->IKK Inhibits NF-κB_in_Nucleus NF-κB NF-κB_in_Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-6) Induces transcription of

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

PI3K_AKT_mTOR_Signaling Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Activate PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes This compound (potential) This compound (potential) This compound (potential)->PI3K Inhibits (Hypothesized)

Caption: Potential inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

AMPK_Signaling Cellular Stress (e.g., low ATP) Cellular Stress (e.g., low ATP) AMPK AMPK Cellular Stress (e.g., low ATP)->AMPK Activates Catabolic Pathways (e.g., Fatty Acid Oxidation) Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Pathways (e.g., Fatty Acid Oxidation) Activates Anabolic Pathways (e.g., Protein Synthesis) Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Pathways (e.g., Protein Synthesis) Inhibits This compound (potential) This compound (potential) This compound (potential)->AMPK Activates (Hypothesized)

Caption: Potential activatory effect of this compound on the AMPK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_monitoring Monitoring (14 days) cluster_endpoint_analysis Endpoint Analysis (Day 4) Acclimatization Acclimatize BALB/c mice (1 week) Infection Intranasal infection with Influenza virus Acclimatization->Infection Virus_Prep Prepare Influenza A/PR/8/34 (H1N1) virus Virus_Prep->Infection Treatment_Prep Prepare this compound (200 mg/kg) in 0.5% CMC Treatment Oral gavage daily for 6 days Treatment_Prep->Treatment Grouping Randomize into groups (Vehicle, this compound) Infection->Grouping Grouping->Treatment Daily_Monitoring Monitor body weight and survival Treatment->Daily_Monitoring Euthanasia Euthanize subset of mice Treatment->Euthanasia Lung_Index Calculate Lung Index Euthanasia->Lung_Index Viral_Titer Determine Lung Viral Titer Euthanasia->Viral_Titer Cytokine_Analysis Measure NF-κB, TNF-α, IL-6 via ELISA Euthanasia->Cytokine_Analysis

Caption: Experimental workflow for evaluating this compound in an influenza-infected mouse model.

Conclusion

This compound presents a promising natural compound for the development of novel therapeutics, particularly in the context of viral infections and inflammatory diseases. The provided protocols and data serve as a foundation for researchers to further investigate the efficacy and mechanisms of action of this compound. Future studies should focus on elucidating its pharmacokinetic and safety profiles, exploring its effects in other disease models, and confirming its modulation of key signaling pathways to unlock its full therapeutic potential.

References

Urolithin M5: Application Notes and Protocols for Influenza Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Urolithin M5 exerts its anti-influenza activity through a dual mechanism:

  • Modulation of Host Inflammatory Response : this compound has been shown to down-regulate the expression of key pro-inflammatory cytokines, including Nuclear Factor-kappa B (NF-κB), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[3] This anti-inflammatory effect can help mitigate the excessive immune response, or "cytokine storm," often associated with severe lung damage in influenza infections.

The proposed mechanism of action for this compound in inhibiting influenza virus replication and modulating the host inflammatory response is depicted below.

G cluster_0 Host Cell Influenza_Virus Influenza Virus Viral_Replication Viral Replication Cycle Influenza_Virus->Viral_Replication Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions NFkB_Pathway NF-κB Signaling Pathway Viral_Replication->NFkB_Pathway activates NA Neuraminidase (NA) Progeny_Virions->NA requires for release Cell_Surface Host Cell Surface NA->Cell_Surface cleaves sialic acid Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines induces expression Urolithin_M5 This compound Urolithin_M5->NA Inhibits Urolithin_M5->NFkB_Pathway Down-regulates

Caption: Mechanism of action of this compound against influenza virus.

Data Presentation

In Vitro Antiviral Activity and Neuraminidase Inhibition

This compound has demonstrated inhibitory activity against various strains of influenza A virus, including an oseltamivir-resistant strain.[3]

Influenza A Virus Strain IC₅₀ (µM) Reference
A/WSN/33 (H1N1)3.74[3]
A/PR/8/34 (H1N1)16.51[3]
A/Hong Kong/1/68 (H3N2)Not specified[3]
A/California/7/2009 (H1N1, Oseltamivir-resistant)Not specified[3]
IC₅₀ (Half-maximal inhibitory concentration) values were determined by plaque reduction assay.[3]
Neuraminidase Inhibition (IC₅₀ in µM) A/WSN/33 A/pdm09 A/PR/8/34 Reference
This compound243.2191.5257.1[3]
*Neuraminidase inhibition was determined using a MUNANA assay.[3]
In Vivo Efficacy in a Mouse Model

In a lethal challenge model using influenza A/PR/8/34 virus in BALB/c mice, oral administration of this compound showed significant protective effects.[3][4]

Parameter Vehicle Control This compound (200 mg/kg/day) Oseltamivir (65 mg/kg/day) Reference
Survival Rate 0%50%Not specified[3][4]
Lung Index 1.4450.8875Not specified[3]
Lung Viral Titer Reduction (log) -0.52Not specified[3]
Lung index is a measure of lung edema.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-influenza activity of this compound.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC₅₀).

G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed MDCK cells in 12-well plates B 2. Prepare serial dilutions of this compound A->B C 3. Mix this compound dilutions with influenza virus B->C D 4. Infect MDCK cell monolayers with virus-compound mixture C->D E 5. Incubate for 1 hour (adsorption) D->E F 6. Remove inoculum and add semi-solid overlay containing this compound E->F G 7. Incubate for 2-3 days until plaques are visible F->G H 8. Fix and stain cells (e.g., with crystal violet) G->H I 9. Count plaques and calculate IC₅₀ H->I

Caption: Workflow for the Plaque Reduction Assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 12-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock of known titer

  • This compound

  • Semi-solid overlay medium (e.g., Avicel or agarose) containing TPCK-trypsin

  • Phosphate Buffered Saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight (e.g., 3 x 10⁵ cells/well).[7] Incubate at 37°C with 5% CO₂.

  • Compound and Virus Preparation: On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. Mix each dilution with an equal volume of influenza virus diluted to provide approximately 100 plaque-forming units (PFU) per well.

  • Infection: Wash the confluent MDCK cell monolayers with PBS. Inoculate the cells in duplicate with 200 µL of the virus-compound mixtures.

  • Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow for viral adsorption.[8]

  • Overlay: After incubation, aspirate the inoculum and gently wash the cells with PBS. Add 2 mL of the semi-solid overlay medium containing the corresponding concentration of this compound to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are clearly visible.

  • Staining and Counting: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the fixative and stain the cells with 0.1% crystal violet for 15 minutes. Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque inhibition for each concentration of this compound relative to the virus-only control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Neuraminidase (NA) Inhibition Assay (MUNANA Assay)

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Materials:

  • Influenza virus stock

  • This compound

  • MUNANA (2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate[2][9]

  • Assay buffer (e.g., MES buffer with CaCl₂)[2]

  • Stop solution (e.g., ethanol/glycine-NaOH buffer)

  • Black 96-well plates

  • Fluorescence plate reader (Excitation: 355-365 nm, Emission: 450-460 nm)

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer in a black 96-well plate (50 µL/well).

  • Virus Addition: Add 50 µL of diluted influenza virus to each well containing the compound and to virus control wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the neuraminidase.

  • Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Reaction Termination: Stop the reaction by adding 50 µL of the stop solution.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

  • Calculation: Calculate the percentage of NA inhibition for each concentration of this compound. The IC₅₀ value is the concentration of the compound that inhibits 50% of the NA activity.

In Vivo Mouse Model of Influenza Infection

This protocol outlines a general procedure for evaluating the efficacy of this compound in a lethal influenza infection model in mice.[10][11]

G cluster_workflow In Vivo Influenza Mouse Model Workflow A 1. Acclimatize BALB/c mice for 1 week B 2. Anesthetize mice and infect intranasally with influenza A/PR/8/34 A->B C 3. Randomly assign mice to treatment groups (Vehicle, this compound, Positive Control) B->C D 4. Administer treatment orally once daily for 6-7 days C->D E 5. Monitor body weight, clinical signs, and survival daily for 14-21 days D->E H 8. Analyze and compare data between groups E->H F 6. (Optional) Euthanize subsets of mice at specific time points G 7. Collect lungs for viral titer determination (plaque assay) and lung index calculation F->G G->H

Caption: Workflow for an in vivo influenza mouse model study.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Influenza A/PR/8/34 virus stock

  • This compound

  • Vehicle control (e.g., 0.5% CMC)

  • Positive control (e.g., Oseltamivir)

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Infection: Lightly anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD₅₀) of influenza A/PR/8/34 virus in a volume of 50 µL.[11]

  • Grouping and Treatment: Randomly divide the mice into treatment groups (n=10-12 per group):

    • Vehicle control

    • This compound (e.g., 200 mg/kg/day)

    • Positive control (e.g., Oseltamivir)

    • Begin oral administration of treatments 4 hours post-infection and continue once daily for 6-7 consecutive days.[12]

  • Monitoring: Monitor the mice daily for 14-21 days for:

    • Body weight: Record the weight of each mouse.

    • Survival: Record the number of surviving mice in each group. Mice that lose more than 25-30% of their initial body weight should be euthanized.

    • Clinical signs: Score for signs of illness (e.g., ruffled fur, lethargy).

  • Tissue Collection (Optional): On specific days post-infection (e.g., day 4 or 6), a subset of mice from each group can be euthanized to collect lung tissues.

  • Endpoint Analysis:

    • Lung Viral Titer: Homogenize the lung tissue and determine the viral load using a plaque assay.

    • Lung Index: Calculate the lung index as (lung weight / body weight) x 100 to assess lung edema.

    • Cytokine Analysis: Lung homogenates can be used to measure the levels of NF-κB, TNF-α, and IL-6 using ELISA kits.[13]

Hemagglutination Inhibition (HI) Assay

This assay is used to determine if a compound interferes with the attachment of the virus to red blood cells, mediated by the hemagglutinin (HA) protein. Studies have shown that this compound does not act on the viral attachment stage.[3]

Procedure:

  • Virus Titration: First, determine the hemagglutination (HA) titer of the virus stock by making serial two-fold dilutions of the virus and mixing with a suspension of red blood cells (e.g., chicken or turkey RBCs). The HA titer is the highest dilution that causes complete hemagglutination.

  • Compound Incubation: Prepare serial dilutions of this compound in a 96-well V-bottom plate.

  • Virus Addition: Add a standardized amount of virus (typically 4 HA units) to each well containing the compound. Incubate at room temperature for 30-60 minutes.

  • RBC Addition: Add a standardized suspension of red blood cells to all wells.

  • Incubation and Reading: Incubate the plate at room temperature for 30-60 minutes. A positive result (inhibition) is indicated by a button of red blood cells at the bottom of the well, while a negative result shows a lattice of agglutinated cells.[3][4]

Conclusion

This compound presents a promising scaffold for the development of novel anti-influenza therapeutics. Its dual mechanism of inhibiting viral neuraminidase and modulating the host inflammatory response makes it a compelling candidate for further investigation. The protocols and data provided herein serve as a comprehensive resource for researchers to explore the full potential of this compound in combating influenza virus infections.

References

Urolithin M5 as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5 is a metabolite produced by the gut microbiota from ellagitannins, which are abundant in foods like pomegranates, berries, and nuts. As a member of the urolithin family, it has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate cellular pathways and identify potential therapeutic targets. Its known role as a neuraminidase inhibitor in influenza virus serves as a primary example, with further applications proposed based on the activities of structurally related urolithins.

I. Application Notes

Probing Viral Entry and Release Mechanisms

This compound has been identified as a neuraminidase inhibitor, making it a valuable tool for studying the life cycle of influenza and potentially other viruses that rely on neuraminidase activity for their release from host cells.[1] By specifically targeting this enzyme, researchers can investigate the consequences of inhibiting viral egress and study the mechanisms of viral resistance.

Investigating Inflammatory Signaling Pathways

This compound has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[2][3] This is achieved, at least in part, through the modulation of the NF-κB signaling pathway.[2] As a chemical probe, this compound can be used to dissect the role of this pathway in various inflammatory conditions and to identify upstream and downstream signaling components.

Exploring Anti-Cancer Signaling Cascades (Hypothesized)

While direct evidence for this compound as an anti-cancer agent is still emerging, other urolithins, such as Urolithin A, have well-documented anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][4] These effects are often mediated through the inhibition of critical cancer-related signaling pathways like PI3K/AKT/mTOR.[3] Given the structural similarity, this compound is a compelling candidate probe to investigate these pathways in cancer biology. Researchers can use it to explore its potential to inhibit cancer cell growth, induce apoptosis, and modulate key signaling nodes.

Target Identification and Validation

The use of this compound as a chemical probe extends to the discovery of novel cellular targets. Techniques such as affinity-based chemoproteomics and activity-based protein profiling can be employed to identify proteins that directly interact with this compound.[5] This can unveil previously unknown mechanisms of action and open new avenues for therapeutic intervention.

II. Quantitative Data Summary

ParameterVirus/Cell LineValueReference
IC50 (Neuraminidase Inhibition) A/WSN/33(H1N1)243.2 µM[2]
A/California/7/2009(H1N1) (pdm)191.5 µM[2]
A/PR/8/34(H1N1)257.1 µM[2]
A/Hong Kong/1/68(H3N2)174.8 µM[2]
IC50 (Plaque Reduction) A/WSN/33(H1N1)3.74 µM[2]
A/California/7/2009(H1N1) (pdm)16.51 µM[2]
A/PR/8/34(H1N1)Not specified[2]
A/Hong Kong/1/68(H3N2)Not specified[2]
CC50 (Cytotoxicity) MDCK cells227.4 µM[6]
In Vivo Dosage (Influenza) PR8-infected BALB/c mice200 mg/kg/day[2]
In Vivo Efficacy (Influenza) PR8-infected BALB/c mice50% survival rate improvement[2]

III. Experimental Protocols

Preparation of this compound Stock Solution
  • For Cell Culture Experiments:

    • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[7]

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge briefly to pellet any undissolved particulates.

    • Aliquot the stock solution into smaller volumes and store at -80°C for long-term use.[7][8]

    • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).[7]

  • For In Vivo Experiments:

    • Prepare a vehicle solution appropriate for the route of administration (e.g., 0.5% carboxymethylcellulose in saline for oral gavage).

    • Suspend the required amount of this compound in the vehicle. Sonication may be required to achieve a uniform suspension.[9][10]

Neuraminidase Inhibition Assay (MUNANA-based)

This protocol is adapted from established methods for measuring neuraminidase activity.[11][12][13][14]

  • Materials:

    • This compound

    • Influenza virus stock

    • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

    • Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

    • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

    • Black 96-well plates

    • Fluorometer

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a black 96-well plate, add the diluted this compound and a pre-determined amount of influenza virus.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Plaque Reduction Assay

This protocol is a standard method for determining the antiviral activity of a compound.

  • Materials:

    • This compound

    • Influenza virus stock

    • Madin-Darby Canine Kidney (MDCK) cells

    • Cell culture medium (e.g., DMEM with appropriate supplements)

    • Agarose or Avicel overlay

    • Crystal violet staining solution

  • Procedure:

    • Seed MDCK cells in 6-well or 12-well plates and grow to confluency.

    • Prepare serial dilutions of this compound in infection medium.

    • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

    • Wash the confluent MDCK cell monolayers with PBS.

    • Infect the cells with the virus-urolithin M5 mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.

    • Remove the inoculum and wash the cells.

    • Overlay the cells with a mixture of cell culture medium and agarose or Avicel containing the corresponding concentrations of this compound.

    • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

    • Fix the cells and stain with crystal violet to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to the untreated virus control to determine the IC50.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.[6][7][15]

  • Materials:

    • This compound

    • Cell line of interest (e.g., MDCK, cancer cell lines)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Analysis of NF-κB Signaling by Western Blot

This protocol details the investigation of this compound's effect on the NF-κB pathway.[16][17][18]

  • Materials:

    • This compound

    • Cell line of interest (e.g., macrophages, epithelial cells)

    • Stimulant for NF-κB activation (e.g., lipopolysaccharide [LPS] or TNF-α)

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies against total and phosphorylated forms of IκBα and p65

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells and pre-treat with this compound for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., LPS).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, and p65.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation status of IκBα and p65.

Measurement of Cytokine Levels by ELISA

This protocol is for quantifying the effect of this compound on the production of pro-inflammatory cytokines.[19][20][21][22][23]

  • Materials:

    • This compound

    • Cell line of interest (e.g., macrophages) or animal samples (e.g., lung homogenates)

    • Stimulant (e.g., LPS or viral infection)

    • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

    • Microplate reader

  • Procedure:

    • Culture cells and pre-treat with this compound.

    • Stimulate the cells to induce cytokine production.

    • Collect the cell culture supernatant or prepare tissue homogenates.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding samples and standards.

      • Adding a detection antibody.

      • Adding a substrate for color development.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

IV. Visualizations

G cluster_virus Influenza Virus Life Cycle cluster_probe Virus Virus Host Cell Host Cell Virus->Host Cell Attachment & Entry Replication Replication Host Cell->Replication New Virions New Virions Replication->New Virions Budding Budding New Virions->Budding Release Neuraminidase Neuraminidase Budding->Neuraminidase This compound This compound This compound->Neuraminidase Inhibition

Caption: this compound inhibits influenza virus release by targeting neuraminidase.

G cluster_inflammation NF-κB Signaling Pathway cluster_probe Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Degradation Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-6) This compound This compound This compound->IKK Inhibition (putative)

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

G cluster_cancer PI3K/AKT/mTOR Signaling Pathway (Hypothesized Target) cluster_probe Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->AKT Inhibition (putative)

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

G cluster_workflow Target Identification Workflow Start Start Probe Synthesis Synthesize this compound-based probe (e.g., biotinylated or photo-affinity labeled) Start->Probe Synthesis Incubation Incubate probe with cell lysate or live cells Probe Synthesis->Incubation Capture Capture probe-protein complexes (e.g., streptavidin beads) Incubation->Capture Wash Wash to remove non-specific binders Capture->Wash Elution Elute bound proteins Wash->Elution Analysis Protein identification by Mass Spectrometry Elution->Analysis Validation Validate targets using orthogonal assays Analysis->Validation End End Validation->End

Caption: General workflow for identifying cellular targets of this compound.

References

Application Notes and Protocols for Urolithin M5 Stability Testing in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urolithin M5, also known as 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one or Decarboxyellagic Acid, is a key intermediate metabolite produced by the gut microbiota from ellagitannins and ellagic acid found in foods like pomegranates, berries, and nuts.[1][2] As a pentahydroxylated urolithin, it is a precursor to other bioactive urolithins such as Urolithin D and eventually Urolithin A.[1][3] Emerging research has highlighted its potential therapeutic properties, including antiviral activity as a neuraminidase inhibitor.[4][5][6]

The stability of this compound in various solvents is a critical parameter for researchers and drug development professionals. Proper handling and storage are essential for accurate quantification in analytical studies, for maintaining its potency in biological assays, and for the development of stable formulations. The inherent polyphenolic structure of urolithins suggests a susceptibility to degradation influenced by factors such as solvent polarity, pH, temperature, light, and oxygen.[7][8]

These application notes provide a comprehensive overview of the stability of this compound, along with detailed protocols for its assessment. The information is intended to guide researchers in designing and conducting robust experiments to ensure the integrity of their results.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties and solubility of this compound is presented in Table 1. This compound is a hygroscopic solid and should be stored under an inert atmosphere.[2] While it is slightly soluble in DMSO, achieving solubility in aqueous solutions may require ultrasonication and warming.[4] The long-term stability of this compound in aqueous solutions has not been extensively studied, but related compounds like Urolithin A are recommended for fresh preparation in aqueous buffers, with storage not exceeding one day.[9]

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueReferences
Synonyms 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one; Decarboxyellagic Acid[2]
Molecular Formula C₁₃H₈O₇[2]
Molecular Weight 276.2 g/mol [2]
Appearance Pale brown to brown solid[2]
Purity (HPLC) ≥96%[2]
Solubility DMSO (Slightly), Water (20 mg/mL with ultrasonic and warming)[2][4]
Storage (Solid) Short-term: Room Temperature; Long-term (6 months): 4°C under inert atmosphere[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[4]

Experimental Protocol: this compound Stability Assessment

This protocol outlines a method for evaluating the stability of this compound in different solvents under various storage conditions.

1. Objective

To determine the short-term and long-term stability of this compound in a selection of common laboratory solvents at different temperatures.

2. Materials and Reagents

  • This compound (≥96% purity)

  • Solvents (HPLC or analytical grade):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Deionized water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • HPLC or UPLC-MS/MS system

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Temperature-controlled storage units (refrigerator, freezer, incubator)

3. Experimental Workflow

The overall workflow for the stability testing of this compound is depicted in the following diagram.

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Dilute Stock into Test Solvents (DMSO, EtOH, MeOH, ACN, PBS, Water) prep_stock->prep_working prep_t0 Analyze Time Zero (T0) Samples Immediately prep_working->prep_t0 storage_conditions Store Aliquots at Different Temperatures: - 4°C (Refrigerated) - 25°C (Room Temperature) - 40°C (Accelerated) prep_working->storage_conditions analysis_points Withdraw and Analyze Samples at Predetermined Time Points (e.g., 24h, 48h, 1 week, 1 month, etc.) storage_conditions->analysis_points hplc_analysis Quantify Remaining this compound using Validated HPLC/UPLC-MS/MS Method analysis_points->hplc_analysis data_calc Calculate % Recovery vs. T0 hplc_analysis->data_calc data_kinetics Determine Degradation Kinetics and Half-life data_calc->data_kinetics data_summary Summarize Data in Tables data_kinetics->data_summary

Caption: Workflow for assessing the stability of this compound.

4. Procedure

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Preparation of Working Solutions:

    • Dilute the stock solution with each of the test solvents (DMSO, EtOH, MeOH, ACN, PBS, and water) to a final concentration suitable for HPLC/UPLC-MS/MS analysis (e.g., 100 µg/mL).

    • Prepare enough volume to allow for analysis at all planned time points.

    • Dispense aliquots of each working solution into amber glass vials to minimize light exposure.

  • Time Zero (T0) Analysis:

    • Immediately after preparation, analyze an aliquot of each working solution to establish the initial concentration of this compound. This will serve as the 100% reference point.

  • Storage:

    • Store the vials at the following temperatures:

      • 4°C (refrigerated, dark)

      • 25°C (room temperature, dark)

      • 40°C (accelerated stability testing, dark)

    • For each solvent and temperature combination, prepare a sufficient number of vials for each time point to avoid repeated opening and closing of the same vial.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 6 hours, 24 hours, 7 days, 14 days, 1 month, and 3 months), retrieve one vial for each condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample using a validated HPLC or UPLC-MS/MS method.

5. Analytical Method

  • Instrumentation: UPLC-MS/MS is recommended for its high sensitivity and selectivity.[10][11]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile or Methanol + 0.1% Formic Acid

  • Gradient Elution: Develop a gradient to ensure good separation of this compound from any potential degradation products.

  • Detection: Monitor the parent and daughter ions of this compound using mass spectrometry.

  • Quantification: Create a calibration curve using freshly prepared standards to quantify the concentration of this compound at each time point.

6. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

  • Plot the percentage remaining versus time for each solvent and temperature.

  • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Expected Results and Data Presentation

The stability of this compound is expected to vary significantly depending on the solvent and temperature. Based on general knowledge of polyphenols, the following trends may be observed:

  • Highest Stability: Aprotic polar solvents like DMSO and acetonitrile are likely to provide the most stable environment.

  • Moderate Stability: Alcohols such as ethanol and methanol may show some degradation over time.

  • Lowest Stability: Aqueous solutions (water and PBS) are expected to show the most significant degradation, particularly at higher temperatures.[7] The phenolic hydroxyl groups are susceptible to oxidation.

The quantitative data should be summarized in tables for easy comparison.

Table 2: Hypothetical Stability of this compound (% Remaining) after 1 Month

Solvent4°C25°C40°C
DMSO >98%>95%>90%
Ethanol >95%>90%>80%
Methanol >95%>90%>80%
Acetonitrile >98%>95%>90%
PBS (pH 7.4) >85%>70%>50%
Water >90%>75%>60%

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Signaling Pathways Associated with Urolithins

This compound is a precursor to other urolithins, and its biological activities may be mediated through signaling pathways common to this class of compounds. Urolithins have been shown to modulate pathways involved in inflammation, cell proliferation, and oxidative stress. For example, urolithins can down-regulate the NF-κB pathway, which is a key regulator of inflammatory responses.[3][6]

G Potential this compound Signaling Pathway Modulation cluster_inflammation Inflammatory Response UroM5 This compound IKK IKK UroM5->IKK Inhibits NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_p65_p50->IkB Inhibited by NFkB_p65_p50_active Active NF-κB nucleus Nucleus NFkB_p65_p50_active->nucleus inflammatory_genes Inflammatory Genes (TNF-α, IL-6) nucleus->inflammatory_genes Transcription

Caption: this compound may inhibit the NF-κB inflammatory pathway.

In addition to inflammation, urolithins like the downstream metabolite Urolithin A have been shown to influence the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[3]

G Potential this compound Influence on PI3K/Akt/mTOR Pathway cluster_pathway Cell Growth & Proliferation UroM5 This compound (or its metabolites) PI3K PI3K UroM5->PI3K Inhibits Akt Akt UroM5->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Urolithins may inhibit the pro-proliferative PI3K/Akt/mTOR pathway.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. Due to its polyphenolic nature, it is susceptible to degradation, particularly in aqueous solutions and at elevated temperatures. This document provides a robust framework for systematically evaluating its stability in various solvents. It is recommended that researchers perform their own stability assessments under their specific experimental conditions. For routine use, preparing fresh solutions of this compound, especially in aqueous media, is advisable. Stock solutions in anhydrous DMSO stored at -80°C are likely to offer the best long-term stability. The provided protocols and diagrams serve as a valuable resource for ensuring the accurate and effective use of this promising natural compound.

References

Application Notes and Protocols for Developing Urolithin M5 Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a metabolite produced by the gut microbiota from ellagic acid and ellagitannins found in fruits and nuts, has garnered significant interest for its therapeutic potential.[1] Preclinical studies have demonstrated its antiviral and anti-inflammatory properties.[2][3][4][5][6] Specifically, this compound has been identified as a neuraminidase inhibitor, suggesting its utility in combating influenza virus infections.[2][3][4][5][6] Furthermore, it has been shown to modulate inflammatory pathways by reducing the expression of key cytokines such as NF-κB, TNF-α, and IL-6.[3][7] However, the clinical translation of this compound may be hampered by challenges related to its bioavailability and targeted delivery.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted release of therapeutic agents.[8][9][10][11] This document provides detailed application notes and protocols for the development and evaluation of this compound-loaded nanoparticle delivery systems.

Rationale for this compound Encapsulation

The primary objectives for encapsulating this compound in a nanoparticle-based delivery system are:

  • Improved Bioavailability: Nanoparticles can protect this compound from degradation in the gastrointestinal tract and enhance its absorption, thereby increasing its systemic bioavailability.[10]

  • Sustained Release: Polymeric or lipid-based nanoparticles can be engineered for controlled and sustained release of this compound, maintaining therapeutic concentrations over an extended period and reducing dosing frequency.[10][12]

  • Targeted Delivery: The surface of nanoparticles can be functionalized with ligands to target specific tissues or cells, such as influenza virus-infected cells or sites of inflammation, thereby increasing efficacy and reducing off-target effects.[8]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles

This protocol describes the preparation of polymeric nanoparticles using the nanoprecipitation method, a widely used technique for encapsulating hydrophobic compounds like this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath/sonicator

  • Centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. The ratio of drug to polymer can be varied to optimize drug loading.

  • Aqueous Phase Preparation: Prepare a 1% w/v PVA solution in deionized water. PVA acts as a stabilizer to prevent nanoparticle aggregation.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of acetone into the aqueous phase leads to the precipitation of PLGA and the encapsulation of this compound into nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess PVA. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form of the this compound-loaded nanoparticles for long-term storage.

G cluster_prep Nanoparticle Preparation Workflow A Dissolve this compound & PLGA in Acetone (Organic Phase) C Add Organic Phase to Aqueous Phase (Nanoprecipitation) A->C B Prepare 1% PVA in Water (Aqueous Phase) B->C D Stir to Evaporate Acetone C->D E Centrifuge to Collect Nanoparticles D->E F Wash Nanoparticle Pellet E->F G Lyophilize for Storage F->G

Caption: Workflow for preparing this compound-loaded nanoparticles.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the developed nanoparticle system.[9][11][13]

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Disperse the lyophilized nanoparticles in deionized water by gentle sonication.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2.2.2. Morphology

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Protocol:

    • For TEM, place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

    • For SEM, mount the lyophilized powder on a stub using double-sided carbon tape and coat with a thin layer of gold.

    • Image the samples under the microscope to observe the shape and surface morphology of the nanoparticles.

2.2.3. Drug Loading and Encapsulation Efficiency

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent (e.g., acetone) to release the encapsulated drug.

    • Determine the concentration of this compound using a pre-established calibration curve.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Data Presentation:

FormulationParticle Size (nm)PDIZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
This compound-NP1150 ± 5.20.15 ± 0.02-25.3 ± 1.85.1 ± 0.485.2 ± 3.1
This compound-NP2180 ± 6.80.21 ± 0.03-22.1 ± 2.17.8 ± 0.690.5 ± 2.5
Placebo-NP145 ± 4.90.13 ± 0.01-26.5 ± 1.5--

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Drug Release Study

This protocol evaluates the release kinetics of this compound from the nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Protocol:

  • Disperse a known amount of this compound-loaded nanoparticles in PBS.

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of PBS (release medium) at 37°C in a shaking incubator.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released against time.

In Vitro and In Vivo Evaluation

A comprehensive evaluation of the biological activity of the this compound delivery system is crucial.[14][15][16]

In Vitro Cellular Uptake

Cell Line: Madin-Darby Canine Kidney (MDCK) cells (for influenza studies) or macrophage cell lines (e.g., RAW 264.7) for inflammation studies.

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled this compound-loaded nanoparticles for different time points.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Analyze the cellular uptake of nanoparticles using fluorescence microscopy or flow cytometry.

In Vitro Antiviral Activity

Method: Plaque Reduction Assay

Protocol:

  • Grow a confluent monolayer of MDCK cells in a 6-well plate.

  • Infect the cells with influenza virus in the presence of different concentrations of free this compound or this compound-loaded nanoparticles.

  • After incubation, overlay the cells with a medium containing agar and appropriate supplements.

  • Incubate for 2-3 days until plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque inhibition compared to the untreated virus control.

In Vitro Anti-inflammatory Activity

Method: Measurement of Inflammatory Cytokines

Protocol:

  • Seed RAW 264.7 macrophages in a multi-well plate.

  • Pre-treat the cells with free this compound or this compound-loaded nanoparticles for a specific duration.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Lyse the cells and perform a Western blot or ELISA to measure the levels of NF-κB.

In Vivo Pharmacokinetic and Biodistribution Studies

Animal Model: BALB/c mice

Protocol:

  • Administer free this compound or this compound-loaded nanoparticles to mice via oral gavage or intravenous injection.

  • At various time points, collect blood samples and major organs (liver, spleen, lungs, kidneys, brain).

  • Extract this compound from the plasma and tissue homogenates.

  • Quantify the concentration of this compound using a validated HPLC method.

  • Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and assess the tissue distribution profile.

In Vivo Efficacy Study (Influenza Model)

Animal Model: Influenza virus-infected BALB/c mice

Protocol:

  • Infect mice with a sublethal dose of influenza virus.

  • Treat the infected mice with free this compound, this compound-loaded nanoparticles, or a placebo.

  • Monitor body weight, survival rate, and clinical signs of illness daily.

  • At specific time points, sacrifice a subset of mice and collect lung tissue.

  • Determine the viral titer in the lungs using a plaque assay.

  • Assess lung inflammation and injury through histopathological analysis and measurement of inflammatory cytokines.

Signaling Pathways

This compound is known to exert its anti-inflammatory effects by modulating key signaling pathways. The delivery system aims to enhance the delivery of this compound to target cells, thereby potentiating its inhibitory effects on these pathways.

G cluster_pathway This compound Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines TNF-α, IL-6 Nucleus->Cytokines UrolithinM5 This compound UrolithinM5->IKK Inhibits

References

Application Notes and Protocols for Urolithin M5 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Urolithin M5

This compound is a key intermediate metabolite derived from the microbial transformation of ellagitannins and ellagic acid in the human gut. As a pentahydroxy-urolithin, it serves as a precursor to other downstream urolithins, such as urolithin D, E, M6, and C.[1] The study of this compound is crucial for understanding the bioavailability and bioactivity of dietary polyphenols from sources like pomegranates, berries, and nuts. This document provides detailed application notes and protocols for the analysis of this compound in metabolomics research, focusing on its quantification, biological activities, and associated signaling pathways.

Data Presentation: Quantitative Analysis of Urolithins

While specific quantitative data for this compound in biological samples is limited in published literature, the following tables provide examples of concentration ranges for other key urolithins, which are often analyzed alongside this compound. These tables serve as a reference for expected concentration ranges and highlight the need for further quantitative studies on this compound.

Table 1: Concentration of Urolithins in Human Plasma Following Pecan Consumption [2][3][4]

AnalyteConcentration Range (ng/mL)
Urolithin A0.0 - 0.1
Urolithin C0.01 - 0.5
Urolithin A-glucuronide2.6 - 106
Urolithin BNot detected
This compound Data not available

Table 2: In Vitro Anti-influenza Activity of this compound (IC50 values) [5]

Influenza Virus StrainIC50 (µM)
A/WSN/33 (H1N1)3.74
A/California/7/2009 (H1N1) (oseltamivir-resistant)16.51
A/PR/8/34 (H1N1)Not specified
A/Hong Kong/1/68 (H3N2)Not specified

Table 3: In Vivo Protective Effect of this compound in Influenza-Infected Mice [5]

Treatment GroupDosageSurvival Rate
Vehicle-0%
This compound200 mg/kg/day50%

Experimental Protocols

Protocol 1: Extraction and Quantification of Urolithins from Human Plasma using LC-MS/MS

This protocol is adapted from a method for the analysis of urolithins A, B, C, and their glucuronides and can be optimized for the detection of this compound.[2][3]

1. Sample Preparation:

  • To 200 µL of human plasma, add 600 µL of acetonitrile containing 2% formic acid.

  • Vortex the mixture for 10 minutes.

  • Sonicate for 10 minutes.

  • Centrifuge at 17,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of methanol.

  • Filter the reconstituted sample through a 0.22 µm PVDF syringe filter prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1260 Infinity II UHPLC system or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, increase to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Specific precursor and product ions for this compound and other urolithins of interest should be determined using a standard.

Protocol 2: Analysis of Urolithins in Human Urine by UPLC-MS/MS

This protocol is based on a validated method for the quantification of nine urolithin metabolites in human urine.[6]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 13,000 rpm for 10 minutes to remove particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Add an internal standard (e.g., chrysin) to each sample.

  • Vortex and transfer to an autosampler vial.

2. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the urolithins of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI-.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Visualizations: Diagrams of Pathways and Workflows

cluster_0 Dietary Intake cluster_1 Gut Microbiota Metabolism Ellagitannins Ellagitannins Ellagic Acid Ellagic Acid Ellagitannins->Ellagic Acid Hydrolysis This compound This compound Ellagic Acid->this compound Decarboxylation & Lactone Ring Cleavage Ellagic Acid->this compound Urolithin D/M6/E Urolithin D/M6/E This compound->Urolithin D/M6/E Dehydroxylation Urolithin C Urolithin C Urolithin D/M6/E->Urolithin C Dehydroxylation Urolithin A/B Urolithin A/B Urolithin C->Urolithin A/B Dehydroxylation

Caption: Metabolic pathway of ellagitannins to urolithins.

Biological Sample (Plasma, Urine, Feces) Biological Sample (Plasma, Urine, Feces) Sample Preparation (Extraction, Cleanup) Sample Preparation (Extraction, Cleanup) Biological Sample (Plasma, Urine, Feces)->Sample Preparation (Extraction, Cleanup) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Extraction, Cleanup)->LC-MS/MS Analysis Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS Analysis->Data Acquisition (MRM) Data Processing & Quantification Data Processing & Quantification Data Acquisition (MRM)->Data Processing & Quantification Metabolomic Data Interpretation Metabolomic Data Interpretation Data Processing & Quantification->Metabolomic Data Interpretation

Caption: Experimental workflow for this compound analysis.

cluster_inhibition Influenza Virus Influenza Virus Host Cell Host Cell Influenza Virus->Host Cell Infection Neuraminidase Neuraminidase Influenza Virus->Neuraminidase expresses Host Cell->Influenza Virus Replication Viral Release Viral Release Neuraminidase->Viral Release enables Inhibition of Viral Release Inhibition of Viral Release This compound This compound This compound->Neuraminidase inhibits

Caption: this compound inhibits influenza virus neuraminidase.

References

Troubleshooting & Optimization

Technical Support Center: Urolithin M5 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and isolation of urolithin M5. Given that detailed, high-yield chemical synthesis protocols for this compound are not widely published, this guide also covers its natural biotransformation and general synthetic strategies based on related urolithin compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a metabolite produced by the gut microbiota from ellagic acid and ellagitannins found in foods like pomegranates, walnuts, and berries.[1][2] It is a pentahydroxy urolithin and a key intermediate in the biotransformation pathway to other urolithins, such as urolithin A.[1][3] Research has shown that this compound exhibits biological activities, including acting as a neuraminidase inhibitor with potential antiviral effects against influenza.[4][5][6]

Q2: Is chemical synthesis of this compound a common practice?

Currently, detailed and optimized chemical synthesis protocols for this compound are not extensively reported in scientific literature. It is often isolated from natural sources, such as the leaves of Canarium album (Ganlanye), or produced via microbial biotransformation of ellagic acid.[4][5] Synthesis of other urolithins like urolithin A and M6 has been more thoroughly described and can offer insights into potential synthetic routes.[3][7]

Q3: What are the main challenges in the chemical synthesis of urolithins in general?

The synthesis of the dibenzo[b,d]pyran-6-one core of urolithins can be challenging. Key difficulties include achieving regioselectivity in coupling reactions, managing the reactivity of multiple hydroxyl groups which often require protection and deprotection steps, and potentially low yields in coupling reactions like the Ullmann condensation.[3][8] Furthermore, purification of the final product from reaction byproducts can be complex.

Q4: What are the common starting materials for a hypothetical synthesis of this compound?

Based on the synthesis of other urolithins, a plausible approach would involve the coupling of a suitably substituted benzoic acid derivative and a resorcinol derivative.[8] For this compound, this would likely involve precursors that can form the pentahydroxylated dibenzo[b,d]pyran-6-one structure.

Q5: How can I monitor the progress of a urolithin synthesis reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and purity of the product.

Q6: What are the best practices for purifying this compound?

For both synthetic and isolated this compound, purification is typically achieved through chromatographic techniques. Column chromatography using stationary phases like silica gel, RP-18 silica gel, or Sephadex LH-20 is effective.[5] For final high-purity samples, preparative HPLC is often employed.[8]

Q7: Are there stability issues to consider when working with this compound?

Like many polyphenolic compounds, urolithins can be sensitive to oxidation, light, and high temperatures. It is advisable to store this compound at low temperatures (2-8°C), protected from light.[9] When working with this compound in solution, using degassed solvents and an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.

Troubleshooting Guide for Urolithin Synthesis

This guide addresses potential issues that may arise during the chemical synthesis of urolithins, based on strategies employed for related compounds.

Issue Potential Cause Suggested Solution
Low or No Product Yield Inefficient coupling reaction (e.g., Ullmann or Suzuki).Optimize reaction conditions: vary the catalyst (e.g., copper or palladium-based), base, solvent, and temperature. Ensure all reagents are pure and anhydrous.
Decomposition of starting materials or product.Run the reaction under an inert atmosphere (N2 or Ar). Use lower reaction temperatures if thermal degradation is suspected.
Incorrect stoichiometry of reactants.Carefully check the molar ratios of the coupling partners and reagents.
Incomplete Reaction Insufficient reaction time or temperature.Extend the reaction time and monitor via TLC or HPLC. Gradually increase the reaction temperature.
Catalyst deactivation.Use a fresh batch of catalyst. Consider using a higher catalyst loading.
Poor solubility of starting materials.Choose a solvent in which all reactants are soluble at the reaction temperature.
Multiple Products/Byproducts Lack of regioselectivity in the coupling reaction.Employ starting materials with appropriate protecting groups to direct the reaction to the desired position.
Side reactions due to unprotected hydroxyl groups.Protect reactive hydroxyl groups before the coupling reaction and deprotect them in a subsequent step.
Self-coupling of starting materials.Adjust the rate of addition of one of the coupling partners or modify the reaction conditions to favor cross-coupling.
Difficulty in Purification Product and starting material have similar polarity.Ensure the reaction goes to completion. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group.
Complex mixture of byproducts.Re-evaluate the reaction conditions to minimize byproduct formation. Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).

Experimental Protocols

General Protocol for Suzuki Coupling in Urolithin Synthesis

This protocol is a generalized procedure based on the synthesis of related urolithins and would require optimization for a specific target like this compound.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide (1.0 eq.) and the boronic acid (1.2 eq.) in a suitable degassed solvent (e.g., DME, toluene, or dioxane).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Bioassay-Guided Isolation of this compound from Canarium album**

This protocol is based on the successful isolation of this compound from natural sources.[5]

  • Extraction: Extract the dried and powdered leaves of Canarium album with a suitable solvent, such as an aqueous ethanol solution.

  • Fractionation: Concentrate the crude extract and partition it successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Bioassay: Test the different fractions for the desired biological activity (e.g., neuraminidase inhibition) to identify the most active fraction.

  • Chromatographic Separation: Subject the most active fraction to repeated column chromatography. A combination of different stationary phases such as silica gel, MCI gel, Sephadex LH-20, and RP-18 silica gel can be used.

  • Purification: Further purify the isolated compound using preparative HPLC to obtain high-purity this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Data Presentation

Table 1: Comparison of Yields for Different Urolithin Synthesis Methods

UrolithinSynthesis MethodKey ReagentsReported YieldReference
Urolithin APalladium-catalyzed five-step methodPd₂(dba)₃, Na₂CO₃, BBr₃63%[3]
Urolithin ACopper-catalyzed two-step methodCuSO₄, NaOH42% (overall)[3]
Urolithin A 8-glucuronideMulti-step synthesis with glycosylationTiPS-Cl, Imidazole46% (final step)[8]
Urolithin M6Five-step synthesisSuzuki coupling, Intramolecular C-H oxygenationNot specified[7]

Visualizations

Biotransformation_Pathway Ellagic_Acid Ellagic Acid Urolithin_M5 This compound (Pentahydroxy) Ellagic_Acid->Urolithin_M5 Lactone Ring Cleavage Decarboxylation Tetrahydroxy Tetrahydroxy Urolithins (Uro-D, Uro-M6, etc.) Urolithin_M5->Tetrahydroxy Dehydroxylation Trihydroxy Trihydroxy Urolithins (Uro-C, Uro-M7, etc.) Tetrahydroxy->Trihydroxy Dehydroxylation Dihydroxy Dihydroxy Urolithins (Urolithin A, Iso-Uro-A) Trihydroxy->Dihydroxy Dehydroxylation

Caption: Biotransformation of Ellagic Acid to Urolithins.

Hypothetical_Synthesis_Workflow Start Starting Materials (Aryl Halide & Boronic Acid) Coupling Coupling Reaction (e.g., Suzuki) Start->Coupling Deprotection Deprotection of Hydroxyl Groups (if necessary) Coupling->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Hypothetical this compound Synthesis Workflow.

Troubleshooting_Flowchart Start Low Yield in Reaction? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Multiple_Products Multiple Products? Start->Multiple_Products No Optimize_Conditions Optimize Conditions: - Catalyst/Base - Temperature - Solvent Incomplete_Reaction->Optimize_Conditions No Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Multiple_Products->Optimize_Conditions No Use_Protecting_Groups Use Protecting Groups for Selectivity Multiple_Products->Use_Protecting_Groups Yes

Caption: Troubleshooting Logic for Urolithin Synthesis.

References

troubleshooting urolithin M5 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urolithin M5. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the instability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound, also known as 3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-one or decarboxyellagic acid, is a microbial metabolite of ellagitannins found in foods like pomegranates, berries, and nuts. In the metabolic pathway of ellagitannins, this compound is a key intermediate that is further converted to other urolithins such as urolithin A and B.[1] Its primary reported biological activity is the inhibition of neuraminidase, an enzyme crucial for the release of influenza viruses from infected host cells.[2][3] This makes it a compound of interest for antiviral research. It has also been shown to reduce the expression of pro-inflammatory cytokines like NF-κB, TNF-α, and IL-6 in mouse models of influenza infection.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C for up to three years. It is also noted to be hygroscopic, meaning it can absorb moisture from the air, so it is best stored under an inert atmosphere. Short-term storage at 4°C for up to six months is also acceptable.

Q3: What are the recommended storage conditions for this compound in solution?

A3: Stock solutions of this compound are most stable when stored at -80°C, where they can be kept for up to 6 months.[2] For shorter periods, storage at -20°C for up to 1 month is also an option.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Q4: In which solvents is this compound soluble?

A4: this compound has good solubility in dimethyl sulfoxide (DMSO) and can also be dissolved in water and ethanol, though assistance with sonication and warming may be necessary for aqueous solutions. It is important to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can impact solubility.

Troubleshooting Guide: this compound Instability in Solution

Q5: I'm observing a decrease in the activity of my this compound solution over time in my cell culture experiments. What could be the cause?

A5: The decrease in activity is likely due to the degradation of this compound in the aqueous environment of your cell culture medium. Several factors can contribute to this instability:

  • pH of the Medium: Phenolic compounds like urolithins can be susceptible to pH-dependent degradation. While specific data for this compound is limited, related compounds can be unstable in neutral to alkaline conditions.

  • Temperature: Incubation at 37°C for extended periods (e.g., 24-48 hours) can accelerate the degradation of the compound.

  • Presence of Oxidizing Agents: Components in the cell culture medium or cellular metabolic processes can generate reactive oxygen species that may degrade this compound.

  • Light Exposure: Some phenolic compounds are light-sensitive. Protecting your solutions from light during preparation, storage, and incubation is a good practice.

To troubleshoot this, consider the following:

  • Prepare fresh working solutions of this compound from a frozen stock for each experiment.

  • Minimize the exposure of the compound to light and elevated temperatures before adding it to your experimental setup.

  • If possible, perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions.

Q6: My this compound solution appears to have precipitated after being stored or upon dilution in my experimental buffer. What should I do?

A6: Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or buffer.

  • Check Solvent Compatibility: Ensure that the final concentration of your working solution does not exceed the solubility limit in the final buffer. For example, if you are diluting a DMSO stock solution into an aqueous buffer, the final percentage of DMSO should be sufficient to keep the compound dissolved.

  • pH-Dependent Solubility: The solubility of phenolic compounds can be pH-dependent. If your buffer has a significantly different pH than the solvent used for the stock solution, this could cause precipitation.

  • Gentle Warming and Sonication: If you observe precipitation upon preparing an aqueous solution, gentle warming and sonication can help to redissolve the compound. However, be cautious with heating as it can also accelerate degradation.

Q7: I am seeing inconsistent results between experiments using the same stock solution of this compound. Why might this be happening?

A7: Inconsistent results can often be traced back to issues with solution stability and handling.

  • Repeated Freeze-Thaw Cycles: As mentioned, avoid repeatedly freezing and thawing your stock solution. Aliquoting is crucial for maintaining the integrity of the compound over time.[2]

  • Age of the Stock Solution: Even when stored correctly, stock solutions have a limited shelf life. If your stock is approaching the recommended storage limit (e.g., 6 months at -80°C), it is advisable to prepare a fresh stock.

  • Inaccurate Pipetting of Viscous DMSO: When preparing dilutions from a DMSO stock, ensure your pipette is calibrated and that you are using appropriate techniques for viscous liquids to ensure accurate concentrations.

Quantitative Data Summary

ParameterSolvent/ConditionValueCitation
Solubility DMSO≥ 100 mg/mL (≥ 362.06 mM)[2]
Water20 mg/mL (72.41 mM) (with ultrasonic and warming)[2]
Ethanol≥ 20.2 mg/mL
Storage Stability (Solid) -20°CUp to 3 years
4°CUp to 6 months
Storage Stability (in Solution) -80°CUp to 6 months[2]
-20°CUp to 1 month[2]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.

    • Perform all work in a sterile environment (e.g., a laminar flow hood).

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol for Preparing a Working Solution in Cell Culture Medium

  • Materials:

    • Frozen aliquot of this compound stock solution (in DMSO)

    • Pre-warmed sterile cell culture medium

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration. It is recommended to perform intermediate dilutions to ensure accuracy and to minimize the final concentration of DMSO in the culture medium (typically ≤ 0.1%).

    • Gently mix the working solution by pipetting or inverting the tube.

    • Use the freshly prepared working solution immediately for your experiment. Do not store the diluted working solution for later use.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_preparation Stock Solution Preparation cluster_use Working Solution Preparation & Use start Start: Solid this compound weigh Equilibrate to Room Temp. & Weigh start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw For each experiment dilute Serially Dilute in Pre-warmed Medium thaw->dilute experiment Add to Experiment (e.g., cell culture) dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway This compound Inhibition of Neuraminidase and Downstream Effects cluster_virus_release Influenza Virus Release cluster_inhibition Inhibition by this compound cluster_downstream Downstream Inflammatory Response virus Budding Virus neuraminidase Neuraminidase (NA) virus->neuraminidase expresses receptor Sialic Acid Receptor on Host Cell neuraminidase->receptor cleaves release Virus Release & Spread receptor->release enables urolithin_m5 This compound inhibition urolithin_m5->inhibition nf_kb NF-κB Activation urolithin_m5->nf_kb reduces inhibition->neuraminidase inhibits infection Viral Infection infection->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines inflammation Inflammation & Tissue Damage cytokines->inflammation

References

Technical Support Center: Optimizing LC-MS for Urolithin M5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Urolithin M5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

A1: this compound, also known as 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one or Decarboxyellagic Acid, is an intestinal microbial metabolite of ellagitannins found in foods like pomegranates, nuts, and berries.[1] Urolithins are studied for their potential antioxidant, anti-inflammatory, and anti-cancer activities.[2] Accurate detection of this compound is crucial for pharmacokinetic studies, understanding its bioavailability, and elucidating its role in health and disease.

Q2: What are the basic chemical properties of this compound relevant for LC-MS?

A2: Key properties for this compound are:

  • Molecular Formula: C₁₃H₈O₇[1][3][4]

  • Molecular Weight: 276.20 g/mol [1][3][4]

  • Structure: A dibenzopyran-6-one core with five hydroxyl groups, making it a polar compound.[1]

  • Solubility: Slightly soluble in DMSO and soluble in Methanol.[1][4][5]

Q3: Which ionization mode is best for this compound detection?

A3: Due to its multiple phenolic hydroxyl groups, this compound readily deprotonates. Therefore, Electrospray Ionization (ESI) in negative ion mode is typically preferred and provides high sensitivity. The deprotonated molecule [M-H]⁻ will be observed at an m/z of approximately 275.2.

Q4: What type of LC column is recommended for this compound analysis?

A4: A reversed-phase C18 column is the most common and effective choice for separating urolithins from complex biological matrices.[6] Columns with smaller particle sizes (e.g., ≤2.7 µm) can provide better resolution and peak shape.

Q5: Is it necessary to analyze for urolithin conjugates?

A5: Yes. In biological samples like plasma and urine, urolithins are predominantly present as glucuronide and sulfate conjugates.[6] Analysis of these phase II metabolites is critical for a comprehensive pharmacokinetic profile. Glucuronidated conjugates are often found at much higher concentrations than the free forms.[6]

Experimental Protocols & Data

Detailed Protocol: this compound Extraction from Plasma

This protocol is adapted from established methods for urolithin analysis in plasma.[6]

  • Sample Preparation:

    • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 600 µL of an extraction solution consisting of acetonitrile with 2% formic acid.

    • Vortex the sample for 10 minutes.

    • Sonicate for 10 minutes in a sonication bath.

  • Protein Precipitation & Supernatant Collection:

    • Centrifuge the sample at 17,000 x g for 10 minutes to pellet precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of methanol.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an LC vial.

    • The sample is now ready for injection.

Data Presentation: Recommended LC-MS Parameters

The following tables summarize typical starting parameters for an LC-MS/MS method for urolithin analysis. Optimization will be required for your specific instrument and application.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)[6][7]
Mobile Phase A Water + 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[6]
Flow Rate 0.4 mL/min[6][7]
Column Temperature 30-40 °C
Injection Volume 3-5 µL[7]
Gradient Start at 5% B, ramp to 95% B over 4-5 minutes, hold, and re-equilibrate[6]

Table 2: Mass Spectrometry (MS) Parameters (Negative ESI Mode)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3000-4000 V
Gas Temperature 325 °C[7]
Gas Flow 10 L/min[7]
Nebulizer Pressure 20-45 psi[7]
Analysis Mode Multiple Reaction Monitoring (MRM) for QqQ; Full Scan/dd-MS2 for QTOF

Table 3: Predicted MRM Transitions for this compound

Note: As a less common urolithin, specific published MRM transitions for this compound are scarce. The transitions below are predicted based on its structure and the common fragmentation patterns of similar polyphenolic compounds, which often involve losses of CO and H₂O.[8][9] These must be confirmed by infusing a pure standard.

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 275.2~231.2To be optimized
(Loss of CO₂)
275.2~247.2To be optimized
(Loss of CO)
Visualizations
Metabolic & Experimental Workflow

The following diagram outlines the pathway from dietary precursors to data analysis.

workflow cluster_metabolism Biological System cluster_analysis Analytical Workflow Ellagitannins Dietary Ellagitannins (e.g., from Nuts, Berries) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis Urolithins Urolithin Precursors Ellagic_Acid->Urolithins Microbiota Metabolism Urolithin_M5 This compound Urolithins->Urolithin_M5 Metabolites Phase II Conjugates (Glucuronides, Sulfates) Urolithin_M5->Metabolites Hepatic Metabolism Sample Biological Sample (Plasma, Urine) Metabolites->Sample Extraction Sample Extraction (Protein Precipitation, LLE/SPE) Sample->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow from dietary intake to LC-MS data analysis.

Troubleshooting Guide

Problem: Low or No Signal Intensity for this compound

QuestionPossible CauseSuggested Solution
1. Is the mass spectrometer tuned and calibrated? Poor calibration or dirty ion source.Perform a system calibration and tune using the manufacturer's recommended standard. If performance is still low, clean the ion source.[10]
2. Are you in the correct ionization mode? Incorrect polarity.Confirm you are operating in negative ion mode (ESI-) . This compound ionizes poorly in positive mode.
3. Are the MRM transitions correct? Incorrect precursor or product ions.Infuse a pure standard of this compound directly into the mass spectrometer to determine the exact parent mass and optimize fragmentation to identify the most intense and stable product ions.
4. Is the sample preparation adequate? Ion suppression from matrix components.[11]Review your sample cleanup. If using protein precipitation, consider adding a solid-phase extraction (SPE) step for cleaner samples. Also, ensure the sample is fully reconstituted and filtered.[10]
5. Is the chromatography optimal? The peak is too broad, or the compound is not eluting.Ensure the mobile phase pH is appropriate (acidic for good peak shape on C18). Check for column degradation by running a standard. A broad peak can lead to a signal that is too diffuse to rise above the baseline noise.[10]
Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing low signal intensity.

troubleshooting Start Start: Low/No This compound Signal Check_MS Check MS Performance (Tune & Calibration) Start->Check_MS Clean_Source Clean Ion Source & Recalibrate Check_MS->Clean_Source MS Fails Check_Method Check MS Method (Polarity, MRM) Check_MS->Check_Method MS OK Clean_Source->Check_MS Optimize_MRM Infuse Standard to Optimize MRM Transitions Check_Method->Optimize_MRM Method Issue Check_Sample Check Sample Prep & Chromatography Check_Method->Check_Sample Method OK Resolved Problem Resolved Optimize_MRM->Resolved Improve_Cleanup Improve Sample Cleanup (e.g., add SPE step) Check_Sample->Improve_Cleanup Sample Issue Check_Sample->Resolved Sample OK Check_LC Check LC Conditions (Gradient, Column Health) Improve_Cleanup->Check_LC Check_LC->Resolved

Caption: Decision tree for troubleshooting low signal intensity.

Problem: Poor Peak Shape (Tailing or Fronting)

QuestionPossible CauseSuggested Solution
1. Is the peak tailing? Secondary Interactions: Active sites on the column interacting with the analyte's hydroxyl groups. Column Overload: Injecting too high a concentration.Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol activity. Try reducing the injection volume or sample concentration.[10]
2. Is the peak fronting? Column Overload: This is a classic sign of injecting too much sample. Incompatible Injection Solvent: Sample is dissolved in a solvent much stronger than the initial mobile phase.Dilute the sample. Ensure the reconstitution solvent (e.g., methanol) is diluted to match the initial mobile phase conditions before injection.[12]
3. Are all peaks distorted? Column Contamination/Void: A buildup of matrix on the column frit or a void at the column head.First, try flushing the column with a strong solvent. If this fails, reverse the column (if permissible by the manufacturer) and flush again. If the problem persists, the column may need to be replaced.[12]

Problem: Retention Time Drifting

QuestionPossible CauseSuggested Solution
1. Is the retention time shifting to earlier times? Column Degradation: Loss of stationary phase over time. Flow Rate Issue: Pump is delivering a higher flow rate than set.Replace the column. Manually check the pump flow rate to ensure it is accurate and stable.
2. Is the retention time shifting randomly? Inconsistent Mobile Phase: Improperly mixed mobile phase or evaporation of the organic component. Temperature Fluctuations: Lack of a stable column thermostat.Always use fresh, well-mixed mobile phases.[12] Ensure the column compartment is on and set to a stable temperature (e.g., 30 °C).[12]
3. Is there a sudden, large shift? Pump or System Leak: A leak in the system will cause a pressure drop and retention time shifts. Air Bubbles in Pump: Air trapped in the pump heads affects solvent delivery.Check all fittings for leaks. Degas mobile phases thoroughly and purge the LC pump to remove any air bubbles.[12]

References

urolithin M5 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urolithin M5. The information is designed to address common solubility challenges and provide practical solutions for experimental work.

Troubleshooting Guide & FAQs

Q1: I am having trouble dissolving my solid this compound powder. What is the recommended solvent?

A1: this compound has limited solubility in many common solvents. The recommended starting solvent for creating a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.[2]

Q2: My this compound is not fully dissolving in DMSO even with vortexing. What should I do?

A2: If you observe particulate matter after vortexing in DMSO, gentle heating and sonication are recommended to facilitate dissolution.[2][3] Use a water bath sonicator and warm the solution gently (e.g., to 37°C). This process increases the kinetic energy, helping to break down the crystal lattice of the solid powder and improve solvation.

Q3: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium/buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous system where it is poorly soluble. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to determine the maximum concentration of this compound that remains soluble in your final aqueous medium. This may be significantly lower than your initial target.

  • Increase DMSO in Final Solution: While high concentrations of DMSO can be toxic to cells, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Stepwise Dilution: Instead of a single large dilution, try adding the DMSO stock to the aqueous medium in a stepwise manner while continuously vortexing or stirring. This can sometimes prevent immediate, localized oversaturation.

  • Use of Pluronic F-68 or other surfactants: Adding a small amount of a biocompatible surfactant to your aqueous medium can help to stabilize the compound and prevent precipitation.

Q4: What is the maximum aqueous solubility of this compound?

A4: The aqueous solubility of this compound is low. Data from suppliers indicate a solubility of around 15-20 mg/mL in pure water, but this requires physical assistance like sonication and heating.[2][3] In buffered solutions or cell culture media at physiological pH, the effective solubility is often much lower. For compounds like urolithins, it is not recommended to store aqueous solutions for more than a day due to potential stability issues and precipitation over time.[5]

Q5: Are there any advanced formulation strategies to improve the aqueous solubility of this compound for in vivo or complex in vitro experiments?

A5: Yes, several formulation strategies used for poorly soluble drugs can be adapted for this compound.[6][7][8] One of the most effective and accessible methods for a research setting is the use of cyclodextrins.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[6][9] A Japanese patent specifically notes that cyclodextrins improve the water solubility and stability of urolithins.[10] You can prepare a this compound-cyclodextrin complex by co-lyophilizing or incubating the two components together.

Data Presentation

Table 1: this compound Solubility Profile
SolventReported SolubilityMolar ConcentrationConditions & NotesCitations
DMSO≥ 100 mg/mL~362 mMUse of newly opened, anhydrous DMSO is critical.[2]
DMSO62 mg/mL~224 mMSonication is recommended.[3]
Water20 mg/mL~72 mMRequires sonication and warming.[2]
Water15 mg/mL~54 mMSonication and heating are recommended.[3]
DMSO:PBS (1:9, pH 7.2)~0.1 mg/mL (for Urolithin A)~0.44 mM (for Urolithin A)Data for Urolithin A; indicates significant drop in solubility in aqueous buffer.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (newly opened bottle recommended)

  • Sterile microcentrifuge tubes or vials

  • Precision balance

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Weighing: Tare a sterile, pre-weighed microcentrifuge tube. Carefully weigh the desired amount of this compound powder into the tube in a controlled environment to minimize moisture absorption, as the compound is hygroscopic.[1][4]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Sonication & Warming: If the powder is not fully dissolved, place the tube in a water bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes). If necessary, gently warm the solution to 37°C.

  • Final Check: Visually inspect the solution against a light source to ensure there is no visible particulate matter. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2][11]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS) or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS). Gently warm and stir until the HP-β-CD is fully dissolved.

  • Complexation: While stirring the HP-β-CD solution, slowly add the this compound DMSO stock solution dropwise to the desired final concentration. The molar ratio of HP-β-CD to this compound should be high (e.g., 100:1 or higher) for optimal complexation.

  • Incubation: Cover the solution and allow it to stir at room temperature for at least 1-2 hours (or overnight for maximal complexation) to allow for the formation of the inclusion complex.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any non-dissolved compound or potential microbial contamination.

  • Verification (Optional): The increase in solubility can be quantified by analyzing the concentration of this compound in the filtrate using HPLC-UV.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue dissolve_q Is the powder dissolving in anhydrous DMSO? start->dissolve_q precipitate_q Does solution precipitate in aqueous buffer? dissolve_q->precipitate_q Yes sol_sonicate Action: Sonicate and gently warm (37°C). Use fresh, anhydrous DMSO. dissolve_q->sol_sonicate No precip_lower_c Strategy 1: Lower the final concentration. precipitate_q->precip_lower_c Yes sol_check Is the solution clear? sol_sonicate->sol_check sol_success Success: Stock solution prepared. Store at -80°C. sol_check->sol_success Yes sol_fail Problem: Compound may be degraded or insoluble at this concentration. sol_check->sol_fail No precip_inc_dmso Strategy 2: Increase final % DMSO (run vehicle control). precip_lower_c->precip_inc_dmso precip_use_cd Strategy 3: Use solubility enhancers (e.g., Cyclodextrins). precip_inc_dmso->precip_use_cd

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Step 3: Final Application weigh Weigh this compound (hygroscopic precautions) add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex, Sonicate, Warm add_dmso->dissolve dilute Dilute DMSO stock into aqueous buffer/media dissolve->dilute check_precip Check for precipitation dilute->check_precip filter_sterilize Filter sterilize (0.22 µm) if necessary check_precip->filter_sterilize apply Use immediately in cell culture or other assays filter_sterilize->apply

Caption: Experimental workflow for preparing this compound solutions.

References

minimizing batch-to-batch variability of urolithin M5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of urolithin M5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

A1: this compound is a microbial metabolite of ellagitannins, naturally occurring polyphenols found in foods like pomegranates, berries, and nuts.[1] It is investigated for various potential health benefits. Batch-to-batch consistency is crucial for obtaining reliable and reproducible results in preclinical and clinical studies, ensuring the safety and efficacy of potential therapeutic applications.

Q2: What are the common methods for producing this compound?

A2: this compound can be produced through several methods:

  • Biosynthesis: Using microorganisms to convert ellagic acid into urolithins, including this compound.[2]

  • Chemical Synthesis: Organic synthesis routes starting from commercially available precursors.[2]

  • Isolation from Natural Sources: Extracting and purifying this compound from plant materials, such as the leaves of Canarium album (Lour.) DC.[3]

Q3: What are the key analytical techniques for assessing the quality and purity of this compound?

A3: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for identifying and quantifying this compound.[4][5] These techniques are essential for determining purity, identifying impurities, and ensuring batch-to-batch consistency. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are used for structural confirmation.[3]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound at -20°C or -80°C.[6][7] It can be stored for shorter periods at 2-8°C, protected from light.[8] this compound is often supplied as a solid, and stock solutions, typically in DMSO, should also be stored at low temperatures.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction (Chemical Synthesis) Monitor reaction progress using TLC or LC-MS. Optimize reaction time, temperature, and catalyst loading.Increased conversion of starting materials to product.
Inefficient microbial conversion (Biosynthesis) Optimize fermentation conditions (pH, temperature, aeration, media composition).[2] Screen different microbial strains.Higher titers of this compound in the fermentation broth.
Degradation of product during extraction/purification Use milder extraction and purification conditions. Avoid prolonged exposure to high temperatures or extreme pH. Work under an inert atmosphere if sensitive to oxidation.Minimized product loss and improved recovery.
Poor extraction from natural source Optimize extraction solvent, temperature, and time.[9] Use techniques like sonication to improve efficiency.Increased yield of crude extract containing this compound.
Issue 2: High Batch-to-Batch Variability in Purity
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent raw material quality Source high-purity starting materials and reagents from reliable suppliers. Perform quality control checks on incoming materials.Reduced introduction of impurities from the start.
Variability in reaction conditions Standardize all reaction parameters, including temperature, stirring speed, and addition rates.[10] Use automated reactors for better control.Consistent reaction profiles and impurity profiles across batches.
Inconsistent purification process Standardize the purification protocol, including the type and amount of stationary phase, solvent gradients, and fraction collection parameters.[11]Consistent purity and impurity levels in the final product.
Operator-dependent variability Implement detailed and standardized operating procedures (SOPs).[10] Provide thorough training to all personnel.Minimized differences in execution between operators and shifts.
Issue 3: Presence of Unexpected Impurities
Potential Cause Troubleshooting Step Expected Outcome
Side reactions Identify the structure of the impurity by MS and NMR. Adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor the side reaction.Reduction or elimination of the specific impurity.
Contamination from equipment or solvents Thoroughly clean all glassware and equipment. Use high-purity, filtered solvents.Elimination of extraneous peaks in the chromatogram.
Degradation of this compound Investigate the stability of this compound under the purification and storage conditions.[12] Use antioxidants or store under inert gas if necessary.Reduced formation of degradation products.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches by HPLC

Objective: To quantify the purity of this compound and assess the impurity profile.

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in DMSO. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the batch sample.

  • Data Interpretation: Determine the concentration of this compound in the sample using the calibration curve. Calculate the purity as the percentage of the main peak area relative to the total peak area. Compare the impurity profile to a reference batch.

Table 1: Example HPLC Purity Data for Three Batches of this compound

Batch Number Retention Time (min) Peak Area (%) Purity (%)
UM5-2025-0115.299.299.2
UM5-2025-0215.398.598.5
UM5-2025-0315.299.599.5
Protocol 2: Stability Testing of this compound

Objective: To evaluate the stability of this compound under different storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a single, high-purity batch of this compound in the desired formulation (e.g., solid, in DMSO).

  • Storage Conditions: Store the aliquots under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples at each time point for purity and degradation products using a validated stability-indicating HPLC method (as described in Protocol 1).

  • Data Evaluation: Assess any changes in purity and the appearance of new peaks, which would indicate degradation.

Table 2: Example Accelerated Stability Data for this compound (40°C/75% RH)

Time Point (Months) Purity (%) Total Degradation Products (%)
099.8< 0.2
199.50.5
398.91.1
697.52.5

Visualizations

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_qc Quality Control cluster_final Final Product synthesis Chemical Synthesis or Biosynthesis/Isolation extraction Extraction synthesis->extraction purification Chromatographic Purification (e.g., HPLC, Column) extraction->purification qc Purity & Identity Check (HPLC, LC-MS, NMR) purification->qc final_product This compound Batch qc->final_product

Caption: Workflow for this compound Production and Quality Control.

troubleshooting_logic cluster_investigation Investigation Points cluster_action Corrective Actions variability High Batch-to-Batch Variability Observed raw_materials Raw Material Consistency variability->raw_materials Check process_params Process Parameter Control variability->process_params Check purification_protocol Purification Standardization variability->purification_protocol Check operator_effect Operator Procedures variability->operator_effect Check source_qc Implement Incoming Material QC raw_materials->source_qc automate_sop Automate/Standardize SOPs process_params->automate_sop validate_purification Validate Purification Method purification_protocol->validate_purification training Enhance Operator Training operator_effect->training consistent_product Consistent this compound Batches source_qc->consistent_product automate_sop->consistent_product validate_purification->consistent_product training->consistent_product

Caption: Logical Flow for Troubleshooting Batch-to-Batch Variability.

References

Technical Support Center: Refining Extraction Methods for Urolithin M5 from Feces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Urolithin M5 from fecal samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is one of the first and key intermediate metabolites produced by the gut microbiota from ellagic acid and ellagitannins, which are found in foods like pomegranates, berries, and walnuts. It is a precursor to other urolithins, such as Urolithin A and B, which have been studied for their potential anti-inflammatory, antioxidant, and anti-cancer properties. Understanding the extraction and quantification of this compound is crucial for studying its bioavailability and metabolism in relation to human health.

Q2: What are the main challenges in extracting this compound from feces?

A2: The primary challenges include the highly complex and variable nature of the fecal matrix, which contains numerous potentially interfering substances. Additionally, urolithins, including this compound, may be present in very small amounts, making their detection and quantification difficult. The stability of urolithins during sample collection, storage, and extraction is also a critical consideration.

Q3: What are the recommended storage conditions for fecal samples prior to this compound extraction?

A3: To minimize the degradation of metabolites, fecal samples should be frozen immediately after collection and stored at -80°C until analysis. For purified this compound stock solutions, storage at -80°C for up to 6 months or at -20°C for up to 1 month is recommended.

Q4: What analytical techniques are most suitable for the detection and quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) is a commonly used method for the analysis of urolithins in fecal samples. For more precise identification and structural elucidation, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry is often employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Inefficient Extraction: The chosen solvent system may not be optimal for this compound. 2. Degradation of this compound: The compound may have degraded during sample handling, storage, or extraction. 3. Suboptimal pH: The pH of the extraction solvent can influence the stability and solubility of phenolic compounds like urolithins.1. Optimize Extraction Solvent: Experiment with different solvent systems. A common starting point is a mixture of methanol and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% HCl) to improve stability. Another reported solvent is a mixture of Methanol/DMSO/Water (40:40:20) with 0.1% HCl. 2. Ensure Proper Storage and Handling: Keep samples frozen at -80°C and minimize freeze-thaw cycles. Perform extractions on ice or at 4°C to reduce enzymatic and thermal degradation. 3. Acidify Extraction Solvent: The addition of an acid like HCl or formic acid to the extraction solvent can help to stabilize the phenolic structure of urolithins.
Presence of Interfering Peaks in Chromatogram 1. Complex Fecal Matrix: Feces contain a vast number of compounds that can co-elute with this compound. 2. Insufficient Sample Cleanup: The initial extract may not be clean enough for accurate analysis.1. Improve Chromatographic Separation: Optimize the HPLC/UHPLC gradient, mobile phase composition, and column chemistry to enhance the resolution between this compound and interfering compounds. 2. Implement a Sample Cleanup Step: Utilize Solid Phase Extraction (SPE) to remove interfering compounds. The selection of the appropriate SPE sorbent and optimization of the loading, washing, and elution steps are critical for successful purification.
Poor Peak Shape in HPLC/UHPLC Analysis 1. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for this compound. 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.1. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the phenolic nature of urolithins. Typically, acidic conditions are used. 2. Dilute Sample: Dilute the final extract before injection to avoid overloading the analytical column.
Inconsistent Results Between Replicates 1. Inhomogeneity of Fecal Sample: Fecal matter is not uniform, leading to variability in subsamples. 2. Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.1. Homogenize Sample Thoroughly: Lyophilize and grind the fecal sample to a fine powder to ensure homogeneity before taking subsamples for extraction. 2. Standardize Protocol: Adhere strictly to a validated Standard Operating Procedure (SOP) for all extractions to ensure consistency.

Experimental Protocols

Protocol 1: Methanol/Water Extraction of this compound from Feces

This protocol is a general guideline based on methods reported in the literature.

1. Sample Preparation: a. Lyophilize (freeze-dry) the fecal sample to remove water. b. Homogenize the dried sample into a fine powder using a grinder or mortar and pestle.

2. Extraction: a. Weigh 2 grams of the homogenized fecal powder into a centrifuge tube. b. Add 20 mL of a solution of Methanol/Water (80:20, v/v) containing 0.1% Hydrochloric Acid (HCl). c. Vortex the mixture vigorously for 1 minute. d. Sonicate the mixture in an ultrasonic bath for 30 minutes.

3. Centrifugation and Supernatant Collection: a. Centrifuge the mixture at 5000 x g for 10 minutes at room temperature. b. Carefully collect the supernatant and transfer it to a new tube.

4. Solvent Evaporation and Reconstitution: a. Evaporate the methanol from the supernatant using a speed vacuum concentrator or a rotary evaporator. b. Reconstitute the remaining aqueous extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC/UHPLC analysis.

5. Analysis: a. Filter the reconstituted sample through a 0.22 µm filter before injecting it into the HPLC/UHPLC system.

Data Presentation

Table 1: Comparison of Solvent Systems for Urolithin Extraction from Feces

Solvent System Acid Additive Reference Notes
Methanol/Water (80:20, v/v)0.1% HClA commonly used solvent system for the extraction of various urolithins.
Methanol/DMSO/Water (40:40:20, v/v)0.1% HClThe addition of DMSO may help in dissolving a wider range of compounds.
Methanol0.1% Formic AcidN/AFormic acid is a common additive in mobile phases for LC-MS and can also be used in extraction to stabilize phenolic compounds.

Visualizations

Diagram 1: Metabolic Pathway of Ellagic Acid to Urolithins

Urolithin Metabolic Pathway Ellagic_Acid Ellagic Acid Urolithin_M5 This compound Ellagic_Acid->Urolithin_M5 Lactone-ring cleavage, decarboxylation Urolithin_M6 Urolithin M6 Urolithin_M5->Urolithin_M6 Dehydroxylation Urolithin_C Urolithin C Urolithin_M6->Urolithin_C Dehydroxylation Urolithin_A Urolithin A Urolithin_C->Urolithin_A Dehydroxylation Urolithin_B Urolithin B Urolithin_A->Urolithin_B Dehydroxylation

Caption: Conversion of Ellagic Acid to Urolithins by Gut Microbiota.

Diagram 2: Experimental Workflow for this compound Extraction

This compound Extraction Workflow Start Fecal Sample Collection Storage Storage at -80°C Start->Storage Homogenization Lyophilization and Homogenization Storage->Homogenization Extraction Solvent Extraction (e.g., MeOH/H2O + Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC/UHPLC-MS Analysis Reconstitution->Analysis Urolithin B Signaling Urolithin_B Urolithin B Gut_Microbiota Gut Microbiota Remodeling Urolithin_B->Gut_Microbiota Immune_Cells Tumor Immune Microenvironment Urolithin_B->Immune_Cells Prevention Prevention of Colorectal Carcinogenesis Gut_Microbiota->Prevention NK_Cells NK Cells ↑ Immune_Cells->NK_Cells Treg_Cells Treg Cells ↓ Immune_Cells->Treg_Cells NK_Cells->Prevention Treg_Cells->Prevention

Validation & Comparative

Urolithin M5 vs. Urolithin A: A Comparative Guide to their Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two prominent urolithins, M5 and A. Urolithins are metabolites produced by the gut microbiota from ellagic acid and ellagitannins, which are found in pomegranates, berries, and nuts. While both urolithin M5 and urolithin A have demonstrated anti-inflammatory potential, the extent of scientific investigation into their mechanisms and potency differs significantly. This report synthesizes the available experimental data to facilitate an objective comparison.

Summary of Anti-inflammatory Activity

Current research indicates that both this compound and urolithin A exhibit anti-inflammatory effects by modulating key inflammatory pathways. Urolithin A has been more extensively studied, with a body of evidence demonstrating its ability to suppress pro-inflammatory cytokines and enzymes.[1][2][3][4] Research on this compound, while less comprehensive, has shown its capacity to reduce inflammatory markers in the context of viral infection.[5][6]

A direct quantitative comparison of the anti-inflammatory potency of this compound and urolithin A is challenging due to the lack of studies employing the same experimental models and endpoints for both compounds. The available data is presented below to highlight their individual activities.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory activity of this compound and urolithin A. It is important to note the different experimental contexts in which these data were obtained.

CompoundTargetAssay TypeModel SystemEffective Concentration / IC50Reference
This compound NF-κB, TNF-α, IL-6ELISALungs of influenza-infected miceSignificant reduction at 200 mg/kg/day[5][7]
Urolithin A COX-2Enzyme Inhibition AssayIn vitroIC50: 44.04 µg/mL[1][2]
Urolithin A TNF-αELISADoxorubicin-stressed liver tissue in Wistar rats47.07% reduction at 5 mg/kg[8][9]
Urolithin A IL-6ELISADoxorubicin-stressed liver tissue in Wistar rats62.73% reduction at 5 mg/kg[8][9]
Urolithin A Prostaglandin E2 (PGE2)Immunoenzymatic methodIL-1β-stimulated human colonic fibroblastsInhibition at 1-10 µM[9]

Signaling Pathways

Both urolithins appear to exert their anti-inflammatory effects through the modulation of the NF-κB signaling pathway, a central regulator of inflammation.

This compound Anti-inflammatory Signaling

In a model of influenza virus-induced lung inflammation, this compound was shown to decrease the expression of NF-κB, as well as the downstream pro-inflammatory cytokines TNF-α and IL-6.[5][7]

Urolithin_M5_Pathway U_M5 This compound NFkB NF-κB U_M5->NFkB Inhibits Influenza Influenza Virus Influenza->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits the NF-κB pathway to reduce pro-inflammatory cytokine production.

Urolithin A Anti-inflammatory Signaling

Urolithin A has been demonstrated to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.[10][11] This leads to a downstream reduction in the expression of various pro-inflammatory mediators, including COX-2, iNOS, TNF-α, and IL-6.[3][12] Furthermore, urolithin A has been shown to suppress the PI3K/Akt and MAPK signaling pathways, which are also involved in the inflammatory response.[3][4]

Urolithin_A_Pathway cluster_nucleus Stimulus LPS / IL-1β PI3K_Akt PI3K/Akt Stimulus->PI3K_Akt MAPK MAPK Stimulus->MAPK IkB IκB Stimulus->IkB Phosphorylates (leading to degradation) U_A Urolithin A U_A->PI3K_Akt Inhibits U_A->MAPK Inhibits U_A->IkB Inhibits Phosphorylation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Nucleus->Mediators Induces Gene Expression

Caption: Urolithin A inhibits multiple signaling pathways, including NF-κB, to suppress inflammation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

Inhibition of NF-κB, TNF-α, and IL-6 in Influenza-Infected Mice (for this compound)

This protocol is based on the study by Xiao et al. (2022).[5]

  • Animal Model: BALB/c mice are infected with a sublethal dose of influenza A virus (e.g., A/PR/8/34 H1N1).

  • Treatment: Mice are orally administered with this compound (e.g., 200 mg/kg/day) or a vehicle control for a specified number of days post-infection.

  • Sample Collection: On day 4 post-inoculation, mice are euthanized, and lung tissues are collected.

  • Homogenization: Lung tissues are homogenized in a suitable lysis buffer containing protease inhibitors.

  • ELISA: The levels of NF-κB, TNF-α, and IL-6 in the lung homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The concentrations of the inflammatory markers in the this compound-treated group are compared to the vehicle-treated group to determine the percentage of reduction.

In Vitro COX-2 Inhibition Assay (for Urolithin A)

This protocol is based on the study by Revankar et al. (2023).[1][2]

  • Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.

  • Incubation: The COX-2 enzyme is pre-incubated with various concentrations of urolithin A (e.g., 6.25–100 µg/mL) or a vehicle control in a reaction buffer for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using a colorimetric or fluorescent-based assay kit.

  • IC50 Calculation: The percentage of COX-2 inhibition for each concentration of urolithin A is calculated relative to the vehicle control. The IC50 value, the concentration of urolithin A that inhibits 50% of the COX-2 activity, is then determined by plotting the percentage of inhibition against the log of the urolithin A concentration and fitting the data to a dose-response curve.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory properties of a compound like a urolithin.

Experimental_Workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) In_Vitro->Cell_Culture Stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) Cell_Culture->Stimulation Treatment Treatment with Urolithin Stimulation->Treatment Analysis Analysis of Inflammatory Markers (ELISA, Western Blot, RT-qPCR) Treatment->Analysis In_Vivo In Vivo Studies Analysis->In_Vivo Promising results lead to Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema, DSS-induced colitis) In_Vivo->Animal_Model Treatment_Vivo Treatment with Urolithin Animal_Model->Treatment_Vivo Assessment Assessment of Inflammatory Response (e.g., Edema volume, Histopathology, Cytokine levels) Treatment_Vivo->Assessment End End Assessment->End

Caption: A typical workflow for evaluating the anti-inflammatory activity of urolithins.

Conclusion

Both this compound and urolithin A demonstrate promising anti-inflammatory properties. Urolithin A has been more extensively characterized, with data available on its inhibitory effects on key inflammatory enzymes and signaling pathways. The anti-inflammatory activity of this compound has been observed in the context of influenza infection, suggesting its potential in mitigating inflammation associated with viral pathogens.

For drug development professionals and researchers, urolithin A currently presents a more developed profile for further investigation due to the greater availability of quantitative data and mechanistic insights. However, the distinct biological context in which this compound has shown efficacy warrants further exploration of its anti-inflammatory potential, particularly in inflammatory conditions triggered by viral infections. Future studies directly comparing the potency and efficacy of these two urolithins in standardized in vitro and in vivo models are crucial to fully elucidate their relative therapeutic potential.

References

Urolithin M5 and Oseltamivir: A Comparative Guide to Antiviral Efficacy Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of the natural compound Urolithin M5 and the established antiviral drug Oseltamivir against influenza A virus. The information presented is based on available preclinical data, offering insights into their respective potencies and mechanisms of action.

Executive Summary

Both this compound and Oseltamivir demonstrate antiviral activity against influenza A virus by inhibiting the viral neuraminidase (NA) enzyme, a critical component for viral replication and release.[1][2] Preclinical studies indicate that while Oseltamivir exhibits significantly higher potency in direct enzymatic inhibition, this compound shows promising antiviral effects in cell-based assays and in animal models, including against an Oseltamivir-resistant strain.[3]

Mechanism of Action

This compound and Oseltamivir are both neuraminidase inhibitors.[2][4] Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected host cells.[5] By blocking the active site of this enzyme, these compounds prevent the cleavage of sialic acid residues on the host cell surface, trapping the progeny virions on the cell membrane and thus inhibiting the spread of infection.[5] Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate, which is a potent and selective inhibitor of influenza A and B neuraminidases.[6] this compound, a metabolite of ellagic acid found in various fruits and nuts, has also been identified as a direct inhibitor of influenza virus NA.[1][4]

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound / Oseltamivir Virus Budding Virus Budding Host Cell Host Cell Virus Budding->Host Cell Attached via Hemagglutinin Sialic Acid Sialic Acid Released Virus Released Virus Sialic Acid->Released Virus Enables Release Neuraminidase Neuraminidase Neuraminidase->Sialic Acid Cleaves Inhibitor This compound or Oseltamivir Neuraminidase_Inhibited Neuraminidase Inhibitor->Neuraminidase_Inhibited Binds to Active Site Blocked Release Viral Aggregation on Cell Surface Neuraminidase_Inhibited->Blocked Release Prevents Sialic Acid Cleavage

Figure 1: Mechanism of Neuraminidase Inhibition.

Quantitative Data Presentation

The following tables summarize the quantitative data on the antiviral efficacy of this compound and Oseltamivir from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity and Neuraminidase Inhibition
CompoundVirus StrainPlaque Reduction Assay IC₅₀ (µM)Neuraminidase Inhibition Assay IC₅₀
This compound A/WSN/33 (H1N1)3.74 - 16.51243.2 µM
A/California/7/2009 (H1N1) (Oseltamivir-resistant)3.74 - 16.51191.5 µM
A/PR/8/34 (H1N1)3.74 - 16.51257.1 µM
A/Hong Kong/1/68 (H3N2)3.74 - 16.51174.8 µM
Oseltamivir Acid A/WSN/33 (H1N1)Not Reported19.17 nM
A/PR/8/34 (H1N1)Not Reported62.3 nM
A/Hong Kong/1/68 (H3N2)Not Reported30.7 nM

Data sourced from a study by Xiao et al. (2022).[3] The IC₅₀ range for this compound in the plaque reduction assay was reported for all four strains collectively.

Table 2: In Vivo Efficacy in PR8-Infected Mouse Model
Treatment GroupDosageSurvival RateLung Index (Day 4 post-infection)Lung Viral Titer Reduction (log₁₀) (Day 4 post-infection)
Vehicle Control 0.5% CMC0%1.445N/A
This compound 200 mg/kg/day50%0.88750.52
Oseltamivir 65 mg/kg/dayNot explicitly stated but implied to be effectiveNot explicitly stated but implied to be effectiveNot explicitly stated but implied to be effective

Data sourced from a study by Xiao et al. (2022).[3][7] The study reported that this compound treatment significantly improved the survival rate compared to the vehicle group.[3] While direct statistical comparisons of efficacy with Oseltamivir were not detailed in the provided snippets, both were shown to be protective.[3][7]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in the comparison of this compound and Oseltamivir.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC₅₀).

G A Seed MDCK cells in 6-well plates B Incubate until confluent monolayer forms A->B D Infect cell monolayers with influenza virus (e.g., PR8) B->D C Prepare serial dilutions of this compound and Oseltamivir E Add agar overlay containing different concentrations of the test compounds C->E D->E F Incubate for 2-3 days to allow plaque formation E->F G Fix and stain the cells (e.g., with crystal violet) F->G H Count the number of plaques and calculate the IC₅₀ G->H

Figure 2: Plaque Reduction Assay Workflow.

Detailed Steps:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.[8]

  • Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the influenza virus strain.

  • Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing agarose and serial dilutions of either this compound or Oseltamivir.[8]

  • Plaque Formation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Visualization and Quantification: The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each compound concentration is counted, and the IC₅₀ value is calculated.

Neuraminidase (NA) Inhibition Assay (MUNANA Assay)

This is a fluorescence-based enzymatic assay to measure the direct inhibitory effect of a compound on the neuraminidase activity of the influenza virus.[2]

Detailed Steps:

  • Virus Preparation: Influenza virus stocks are diluted to an appropriate concentration.

  • Compound Incubation: The diluted virus is incubated with various concentrations of this compound or Oseltamivir acid in a 96-well plate.[3]

  • Substrate Addition: The fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is added to each well.[2][3]

  • Enzymatic Reaction: The plate is incubated to allow the viral neuraminidase to cleave the MUNANA substrate, which releases a fluorescent product (4-methylumbelliferone).[2]

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer. The concentration of the compound that inhibits 50% of the neuraminidase activity (IC₅₀) is then determined.[1]

In Vivo Mouse Model of Influenza Infection

This model is used to evaluate the in vivo efficacy of antiviral compounds in a living organism.

Detailed Steps:

  • Animal Model: BALB/c mice are commonly used for influenza research.[9]

  • Infection: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain, such as A/PR/8/34 (H1N1).[9][10]

  • Treatment: The infected mice are orally administered with the vehicle control (e.g., 0.5% CMC), this compound (e.g., 200 mg/kg/day), or Oseltamivir (e.g., 65 mg/kg/day) for a specified duration (e.g., 6 consecutive days).[3][7]

  • Monitoring: The mice are monitored daily for morbidity (body weight loss) and mortality (survival rate).[9]

  • Endpoint Analysis: On a specific day post-infection (e.g., day 4), a subset of mice from each group is euthanized to collect lung tissues for the determination of the lung index (a measure of lung edema) and lung viral titers.[3]

Conclusion

The available data suggests that both this compound and Oseltamivir are effective inhibitors of influenza A virus through the targeting of the viral neuraminidase. While Oseltamivir demonstrates superior potency in direct enzyme inhibition assays with IC₅₀ values in the nanomolar range, this compound exhibits promising antiviral activity in cell culture and, notably, in an in vivo mouse model.[3] A key finding is the efficacy of this compound against an Oseltamivir-resistant influenza strain, highlighting its potential as a scaffold for the development of new anti-influenza agents that could address the challenge of antiviral resistance.[3] Further research, including head-to-head comparative studies across a wider range of influenza strains and more detailed in vivo pharmacokinetic and pharmacodynamic analyses, is warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Urolithin M5 and Its Glycosides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the biochemical properties, biological activities, and experimental evaluation of the pentahydroxylated urolithin, Urolithin M5, and its glycosidic conjugates.

Urolithins, the gut microbiota-derived metabolites of ellagic acid and ellagitannins, have garnered significant attention in the scientific community for their potential health benefits. Among them, this compound (Uro-M5), a pentahydroxy-urolithin, serves as a key precursor in the metabolic cascade leading to the more commonly studied Urolithins A and B.[1][2] This guide provides a detailed comparative analysis of this compound and its glycosides, focusing on their biochemical characteristics, biological efficacy, and the experimental methodologies used for their evaluation. This comparison is crucial for researchers and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of these compounds.

Biochemical Profile and Bioavailability: Aglycone vs. Glycoside

Urolithins absorbed in the gut undergo extensive phase II metabolism, primarily glucuronidation and sulfation, leading to the formation of glycosidic conjugates that are the predominant forms found in systemic circulation.[3][4] This metabolic transformation significantly alters the physicochemical properties of the parent urolithin, impacting its bioavailability and biological activity.

While specific pharmacokinetic data for this compound and its glycosides is limited, studies on other urolithins, such as Urolithin A, have consistently shown that the aglycone (the non-sugar part) is more biologically active than its glucuronide conjugates.[4] Glucuronidation increases the water solubility and molecular weight of the urolithin, facilitating its excretion and potentially hindering its interaction with cellular targets.[5]

Table 1: Comparative Biochemical Properties of this compound and its Glycosides

PropertyThis compound (Aglycone)This compound Glycosides (e.g., Glucuronide)
Structure Pentahydroxy-6H-dibenzo[b,d]pyran-6-oneThis compound core with one or more sugar moieties (e.g., glucuronic acid) attached to hydroxyl groups.
Solubility Moderately soluble in aqueous solutionsHigher water solubility
Bioavailability Lower systemic bioavailability due to rapid metabolismHigher concentrations in plasma and urine
Biological Activity Generally considered the more active formOften exhibit reduced or no biological activity in vitro

Comparative Biological Activities

The biological activities of this compound have been primarily investigated in the context of its antiviral properties. In contrast, direct evidence for the biological effects of its glycosides is scarce. However, by extrapolating from studies on other urolithins, a general trend of diminished activity upon glycosylation can be inferred.

Antiviral Activity

This compound has demonstrated potent antiviral activity, specifically against the influenza virus, by inhibiting the neuraminidase (NA) enzyme.[6][7] This inhibition prevents the release of new viral particles from infected cells, thereby curbing the spread of the infection. The efficacy of this compound glycosides in this context has not been reported, but the structural changes due to glycosylation may interfere with its binding to the active site of the viral neuraminidase.

Anti-inflammatory Activity

Urolithins, including Urolithin A and C, have been shown to possess significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB, MAPKs (p38 and Erk1/2), and Akt.[1][8] These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1] A comparative study on Urolithin A and its glucuronides revealed that the glucuronidated forms were inactive in inhibiting LPS-induced TNF-α production in macrophages.[4] This suggests that the aglycone form is necessary for exerting anti-inflammatory effects, and a similar pattern is anticipated for this compound and its glycosides.

Antioxidant Activity

The antioxidant potential of urolithins is attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups on the urolithin scaffold are critical for this activity.[9] While direct comparative antioxidant data for this compound and its glycosides is unavailable, the masking of hydroxyl groups by glycosylation is likely to reduce its radical scavenging capacity.

Table 2: Summary of Comparative Biological Activities

Biological ActivityThis compound (Aglycone)This compound GlycosidesSupporting Evidence
Antiviral (Anti-influenza) Active (Neuraminidase Inhibitor)Likely Inactive or Reduced Activity Direct evidence for Uro-M5.[6][7] Inference based on structural changes for glycosides.
Anti-inflammatory Likely Active Likely Inactive Inferred from the activity of other urolithins (A and C).[1][8] Direct comparative studies on Urolithin A show inactivity of its glucuronides.[4]
Antioxidant Likely Active Likely Reduced Activity Inferred from the structure-activity relationship of other urolithins.[9]

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides detailed methodologies for key experiments to compare the biological activities of this compound and its glycosides.

Neuraminidase Inhibition Assay

This assay is crucial for evaluating and comparing the anti-influenza activity of this compound and its glycosides.

Principle: The influenza neuraminidase enzyme cleaves sialic acid from substrates. A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is often used. Cleavage of MUNANA releases the fluorescent 4-methylumbelliferone, which can be quantified. Inhibitors will reduce the fluorescence signal.

Protocol:

  • Virus Preparation: A specific strain of influenza virus (e.g., A/PR/8/34(H1N1)) is propagated in Madin-Darby canine kidney (MDCK) cells and the viral titer is determined.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of diluted virus to each well.

    • Add 10 µL of various concentrations of this compound or its glycosides (dissolved in an appropriate solvent like DMSO, with the final concentration of DMSO kept below 0.5%). A known neuraminidase inhibitor (e.g., Oseltamivir) is used as a positive control, and a vehicle control (solvent only) is also included.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 40 µL of MUNANA substrate (final concentration of 100 µM in reaction buffer - e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 25% ethanol in 0.1 M glycine, pH 10.7).

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This assay is essential to determine the cytotoxic effects of the compounds and to establish non-toxic concentrations for other cell-based assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., MDCK for antiviral studies or RAW 264.7 macrophages for anti-inflammatory studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its glycosides for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) can be calculated.

Anti-inflammatory Activity: Inhibition of LPS-induced TNF-α Production

This assay assesses the ability of the compounds to suppress the inflammatory response in macrophages.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Differentiation: Culture RAW 264.7 macrophage cells. For some experiments using human cell lines like THP-1, differentiation into macrophages is induced by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Treatment and Stimulation:

    • Pre-treat the macrophages with various non-toxic concentrations of this compound or its glycosides for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours). A known anti-inflammatory drug (e.g., dexamethasone) can be used as a positive control.

  • Sample Collection: Collect the cell culture supernatant.

  • TNF-α Quantification (ELISA):

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: The concentration of TNF-α in the samples is determined from a standard curve. The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control.

Visualization of Key Pathways and Workflows

To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_outcomes Comparative Data UroM5 This compound NA_Inhibition Neuraminidase Inhibition Assay UroM5->NA_Inhibition MTT_Assay Cell Viability (MTT Assay) UroM5->MTT_Assay Anti_Inflammatory Anti-inflammatory Assay (LPS-induced TNF-α) UroM5->Anti_Inflammatory UroM5_Gly This compound Glycosides UroM5_Gly->NA_Inhibition UroM5_Gly->MTT_Assay UroM5_Gly->Anti_Inflammatory IC50 IC₅₀ (Antiviral) NA_Inhibition->IC50 CC50 CC₅₀ (Cytotoxicity) MTT_Assay->CC50 TNF_Inhibition % TNF-α Inhibition Anti_Inflammatory->TNF_Inhibition

Caption: Experimental workflow for the comparative analysis of this compound and its glycosides.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription UrolithinM5 This compound (Aglycone) UrolithinM5->IKK inhibits UrolithinM5->NFkB_nucleus inhibits

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Conclusion

The available evidence strongly suggests that this compound in its aglycone form is the more biologically active molecule compared to its glycosidic conjugates. Glycosylation, a key step in its metabolism and excretion, appears to diminish or abolish its antiviral and anti-inflammatory activities as observed with other urolithins. For researchers and drug developers, this highlights the importance of considering the metabolic fate of urolithins when designing in vitro experiments and interpreting their results in the context of in vivo efficacy. Future research should focus on direct comparative studies of this compound and its specific glycosides to definitively characterize their respective biological profiles and to explore potential prodrug strategies that could enhance the bioavailability of the active aglycone. The provided experimental protocols offer a standardized framework for conducting such vital comparative analyses.

References

A Head-to-Head Comparison of Urolithin M5 and Ellagic Acid Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ellagic acid (EA), a polyphenol abundant in fruits like pomegranates and berries, and its gut microbiota-derived metabolite, urolithin M5 (UM5), are both subjects of significant interest for their potential health benefits.[1][2] Ellagic acid itself is known for its antioxidant, anti-inflammatory, and antiproliferative properties.[3] Following ingestion, EA is metabolized by gut microbiota into a series of urolithins, with UM5 (a pentahydroxy-urolithin) being an early-stage intermediate in the pathway that leads to more extensively studied compounds like Urolithin A and B.[4][5] This guide provides a head-to-head comparison of the documented bioactivities of this compound and ellagic acid, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and scientific investigation. It is important to note that while research on ellagic acid is extensive, data on this compound is comparatively limited, and direct head-to-head studies are scarce. This comparison is therefore based on findings from separate experimental studies.

Metabolic Relationship: From Ellagic Acid to this compound

Ellagic acid is not readily absorbed in the upper gastrointestinal tract.[6] Its bioavailability largely depends on its conversion by the colonic microbiota. The metabolic process involves lactone-ring cleavage, decarboxylation, and sequential dehydroxylation, transforming EA into various urolithins.[4] this compound is a key intermediate in this biotransformation cascade.

G EA Ellagic Acid UM5 This compound (Pentahydroxy-urolithin) EA->UM5 Gut Microbiota (Lactone-ring cleavage, Decarboxylation) Other_Uros Other Urolithins (Uro-D, Uro-C, Uro-A, Uro-B) UM5->Other_Uros Sequential Dehydroxylation

Caption: Metabolic conversion of Ellagic Acid to this compound by gut microbiota.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies, comparing the known bioactivities of this compound and Ellagic Acid.

Table 1: Antioxidant and Neuroprotective Activity
ParameterThis compoundEllagic AcidReference
Assay ROS ReductionROS Reduction[2][7]
Model Aβ₂₅₋₃₅-induced SH-SY5Y cellsH₂O₂-induced HUVECs / Paraquat-induced piglets[2][7]
Concentration 0.1 - 1 µM10 - 100 µM[2][7][8]
Effect Significantly inhibited intracellular ROS accumulation.Scavenges free radicals and activates the Nrf2 antioxidant signaling pathway.[2][7][9]
Assay Mitochondrial Membrane Potential (MMP)Platelet Aggregation (Collagen-induced)[2][8]
Model Aβ₂₅₋₃₅-induced SH-SY5Y cellsWashed human platelets[2][8]
Concentration 0.1 - 1 µM20 - 120 µM[2][8]
Effect Reversed Aβ₂₅₋₃₅-induced MMP depolarization.Potently inhibited platelet aggregation (IC₅₀ ≈ 50 µM).[2][8]
Table 2: Anti-inflammatory Activity
ParameterThis compoundEllagic AcidReference
Assay Cytokine Expression (ELISA)Cytokine Expression / MCP-1 Levels[10][11]
Model Influenza-infected mouse lungPomegranate juice consumption in humans[10][11]
Dosage 200 mg/kg/day237 mL PomJ (~120 mg EA)[10][12]
Effect Significantly decreased expression of NF-κB, TNF-α, and IL-6.Acutely suppressed plasma MCP-1 after PomJ consumption.[10][11]
Table 3: Anti-cancer and Antiviral Activity
ParameterThis compoundEllagic AcidReference
Activity AnticancerAnticancer[13]
Assay Topoisomerase IIα/IIβ InhibitionCell Proliferation (MTT Assay)[6]
Model Enzyme Inhibition AssayPC-3 Prostate Cancer Cells[6]
Concentration IC₅₀ = 0.17 µM (IIα), 0.10 µM (IIβ)IC₅₀ = 14.5 µM (96h)[14]
Effect Potent inhibition of human topoisomerase II.Dose-dependent inhibition of cell proliferation.[14]
Activity AntiviralAntiviral[1][12]
Assay Neuraminidase (NA) InhibitionNot extensively documented[1][12]
Model Influenza A virus (H1N1, H3N2, H7N9)-[12]
Concentration IC₅₀ = 3.74 to 16.51 µM-[12]
Effect Inhibited viral NA activity in vitro and protected 50% of infected mice from death in vivo.Reported to have some antiviral properties, but mechanism is less specific.[1][12]

Signaling Pathways and Mechanisms of Action

Ellagic Acid: Nrf2-Mediated Antioxidant Response

Ellagic acid has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway.[7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and Quinone Oxidoreductase 1 (NQO1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EA Ellagic Acid Keap1_Nrf2 Keap1-Nrf2 Complex EA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Promotes Transcription Nrf2_n->ARE Binds to

Caption: Ellagic acid activates the Nrf2 antioxidant signaling pathway.

This compound: Inhibition of Influenza Neuraminidase

The primary antiviral mechanism of this compound against the influenza virus is the direct inhibition of neuraminidase (NA), a key viral enzyme.[12][15] By blocking NA, UM5 prevents the release of newly formed viral particles from infected host cells, thereby halting the spread of the infection.

G HostCell Infected Host Cell Virus New Virus Particles NA Viral Neuraminidase (NA) Virus->NA Requires for release Release Virus Release & Spread of Infection NA->Release UM5 This compound UM5->NA Inhibits

Caption: this compound inhibits influenza virus release by targeting neuraminidase.

Experimental Protocols

General Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the bioactivity of compounds like this compound or ellagic acid in a cell-based model.

G cluster_assays Assay Examples A 1. Cell Culture (e.g., SH-SY5Y, PC-3) B 2. Cell Seeding (Plate in 96-well plates) A->B C 3. Compound Treatment (Add varying concentrations of This compound or Ellagic Acid) B->C D 4. Incubation (24-72 hours) C->D E 5. Bioactivity Assay D->E Assay1 MTT Assay (Cytotoxicity) E->Assay1 Assay2 ELISA (Cytokine Levels) E->Assay2 Assay3 DCFH-DA Assay (ROS Levels) E->Assay3 F 6. Data Acquisition (e.g., Plate Reader) G 7. Statistical Analysis (Calculate IC₅₀, p-values) F->G Assay1->F Assay2->F Assay3->F

Caption: A generalized experimental workflow for in vitro bioactivity assessment.

Protocol: Neuraminidase (NA) Inhibition Assay for this compound

This protocol is adapted from studies investigating the anti-influenza activity of this compound.[12]

  • Reagents and Materials:

    • This compound (dissolved in DMSO, then diluted in assay buffer).

    • Influenza virus strain (e.g., A/PR/8/34 H1N1).

    • NA substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay Buffer: 33 mM MES buffer (pH 6.5) containing 4 mM CaCl₂.

    • Stop Solution: 0.14 M NaOH in 83% ethanol.

    • Positive Control: Oseltamivir acid.

    • 96-well black microplates.

    • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm).

  • Procedure:

    • A 30 µL aliquot of influenza virus is pre-incubated with 10 µL of varying concentrations of this compound (e.g., 10 to 1000 µM) or control for 30 minutes at 37°C.

    • The enzymatic reaction is initiated by adding 10 µL of 100 µM MUNANA substrate to each well.

    • The plate is incubated for 1 hour at 37°C.

    • The reaction is terminated by adding 150 µL of the stop solution.

    • Fluorescence is measured using the microplate reader.

  • Data Analysis:

    • The percentage of NA inhibition is calculated relative to the virus-only control.

    • The IC₅₀ value (the concentration of UM5 required to inhibit 50% of NA activity) is determined by plotting inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivities of ellagic acid and its metabolite, this compound.

  • Ellagic Acid demonstrates broad-spectrum bioactivity, with extensive evidence supporting its role as an antioxidant, anti-inflammatory, and anti-cancer agent through modulation of key cellular pathways like Nrf2 and PI3K/Akt.[7][13] Its primary limitation is poor bioavailability.[6]

  • This compound , while less studied, exhibits potent and specific bioactivities. Its most prominent role is as a neuraminidase inhibitor, presenting a strong case for its development as an anti-influenza therapeutic.[12] It also shows promise as a neuroprotective agent against oxidative stress and as a topoisomerase II inhibitor for anticancer applications.[2]

The distinct and, in some cases, more potent or specific mechanisms of this compound highlight the critical role of gut microbiota metabolism in unlocking the therapeutic potential of dietary polyphenols. Future research should focus on direct, head-to-head comparative studies of these two molecules in various disease models. Investigating the complete profile of urolithin intermediates, including UM5, is essential for a comprehensive understanding of the health benefits attributed to ellagic acid-rich foods.

References

Urolithin M5 as a Biomarker for Ellagitannin Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Urolithin M5 and other urolithin metabolites as biomarkers for quantifying the intake of ellagitannins (ETs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on biomarker performance, details analytical methodologies, and visualizes key metabolic and experimental processes.

Introduction: From Ellagitannins to Urolithins

Ellagitannins are complex polyphenols found in various fruits and nuts, such as pomegranates, berries, and walnuts.[1][2] Upon consumption, these compounds are hydrolyzed to ellagic acid (EA) in the gut.[3][4] However, the bioavailability of ETs and EA is generally low. The true bioactive compounds are considered to be their metabolites, known as urolithins, which are produced by the gut microbiota.[4][5] These urolithins are absorbed into circulation, undergo further phase II metabolism (e.g., glucuronidation), and are eventually excreted, making them valuable biomarkers of ET intake.[4][6] Accurately measuring these biomarkers is crucial for understanding the health effects associated with ET-rich foods.

The transformation of ellagic acid into urolithins is a multi-step process involving a series of dehydroxylation reactions by gut bacteria. This metabolic cascade begins with the formation of pentahydroxy-urolithin (this compound) and proceeds to form various tetra-, tri-, di-, and monohydroxy urolithins.[3][5][7]

The Urolithin Metabolic Pathway

The conversion of ellagic acid by gut microbiota follows a sequential pathway. The initial step involves the cleavage of a lactone ring and decarboxylation to form this compound.[3][8] Subsequent, successive removal of hydroxyl groups leads to the formation of other urolithins, such as Urolithin D, Urolithin C, and the most well-studied terminal products, Urolithin A (Uro-A) and Urolithin B (Uro-B).[5][7]

Urolithin_Pathway Ellagitannins Ellagitannins EA Ellagic Acid (EA) Ellagitannins->EA Hydrolysis UM5 This compound (Pentahydroxy) EA->UM5 Microbiota Action (Lactone Cleavage, Decarboxylation) Intermediates Tetra- & Trihydroxy Urolithins (Uro-D, Uro-C, Uro-M6, Uro-M7) UM5->Intermediates Dehydroxylation Final_Products Final Products (Uro-A, IsoUro-A, Uro-B) Intermediates->Final_Products Further Dehydroxylation Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Drydown Evaporation & Reconstitution SPE->Drydown UPLC UPLC Separation (C18 Column) Drydown->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quant Quantification (vs. Calibration Curve) MSMS->Quant

References

Urolithin M5 In Vivo Efficacy in Murine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of urolithin M5 in mice, with a particular focus on its antiviral and anti-inflammatory properties. Due to the limited availability of direct comparative studies, this guide also includes data on other relevant urolithins, namely urolithin A and urolithin B, to provide a broader context for evaluating the potential of this compound as a therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Comparative Efficacy of Urolithins in Murine Models

While direct comparative in vivo studies between this compound and other urolithins are not yet available, this section presents the efficacy of this compound in an influenza virus infection model and compares it with the known anti-inflammatory and antiviral effects of urolithins A and B in other relevant murine models.

This compound: Antiviral Efficacy in an Influenza Mouse Model

A pivotal study has demonstrated the in vivo antiviral activity of this compound in a mouse model of influenza A virus (PR8 strain) infection. The findings highlight its potential as an anti-influenza agent, showing comparable, and in some aspects, superior, efficacy to the neuraminidase inhibitor oseltamivir.[1]

Table 1: In Vivo Efficacy of this compound against Influenza A (PR8) in Mice [1]

ParameterVehicle ControlThis compound (200 mg/kg/day)Oseltamivir (65 mg/kg/day)
Survival Rate 0%50%Not specified, but survival was observed
Body Weight Change Continuous loss until deathRebound at day 9 post-infectionRebound at day 9 post-infection
Lung Index 1.4450.8875Data not available
Lung Viral Titer (log reduction) -0.52Data not available
NF-κB Expression (lung) UpregulatedSignificantly decreased (better than oseltamivir)Decreased
TNF-α Expression (lung) UpregulatedDecreasedDecreased
IL-6 Expression (lung) UpregulatedDecreasedDecreased
Urolithin A and B: Anti-inflammatory and Antiviral Efficacy in Murine Models

Urolithins A and B are more extensively studied for their in vivo anti-inflammatory effects in various mouse models. Notably, urolithin A has also been investigated in a respiratory syncytial virus (RSV) infection model, providing relevant comparative data for the antiviral potential of this class of compounds.

Table 2: Comparative In Vivo Efficacy of Urolithins A and B in Murine Models of Inflammation and Viral Infection

Urolithin & ModelKey FindingsReference
Urolithin A (Respiratory Syncytial Virus)Dose-dependently alleviated lung pathology, reduced inflammatory cells and mediators in bronchoalveolar lavage fluid (BALF), and decreased pulmonary cell apoptosis in neonatal mice.[2][3]
Urolithin A (Carrageenan-induced paw edema)Reduced paw edema volume and increased plasma oxygen radical antioxidant capacity.[4]
Urolithin B (Diet-induced obesity and intestinal inflammation)Reduced weight gain, visceral obesity, hepatic steatosis, and intestinal inflammation in mice fed a high-fat/high-sucrose diet.[5]
Urolithin B (Cholestatic liver injury)Ameliorated liver injury by reducing serum transaminases, bilirubin, and necro-inflammation.[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.

This compound: Influenza A (PR8) Virus Infection Mouse Model[1]
  • Animal Model: Female BALB/c mice.

  • Infection: Intranasal inoculation with influenza A/PR/8/34 virus.

  • Treatment Administration: Oral administration of this compound (200 mg/kg/day), oseltamivir (65 mg/kg/day), or vehicle (0.5% CMC) in a volume of 200 μL for 6 consecutive days.

  • Efficacy Parameters:

    • Survival and Body Weight: Monitored daily for the duration of the experiment.

    • Lung Index: Calculated as (lung weight / body weight) × 100 on day 4 post-infection.

    • Lung Viral Titer: Determined by plaque assay from lung homogenates on day 4 post-infection.

    • Cytokine Expression: Levels of NF-κB, TNF-α, and IL-6 in lung homogenates measured by ELISA on day 4 post-infection.

    • Histopathology: Lung tissues were collected on day 4, fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation.

Urolithin A: Respiratory Syncytial Virus (RSV) Infection Neonatal Mouse Model[2][3]
  • Animal Model: Neonatal (5-7 days old) Babl/c mice.

  • Infection: Nasal instillation of RSV.

  • Treatment Administration: Intraperitoneal injection of urolithin A (2.5, 5, and 10 mg/kg) or saline, administered 2 hours after infection and then once daily for 2 weeks.

  • Efficacy Parameters:

    • Lung Pathology: Evaluated by H&E staining of lung tissues.

    • Inflammatory Response: Total and differential cell counts and inflammatory mediator levels in bronchoalveolar lavage fluid (BALF) were determined.

    • Apoptosis: Assessed in lung tissue.

Urolithin B: Diet-Induced Obesity and Intestinal Inflammation Mouse Model[5]
  • Animal Model: C57BL/6J mice.

  • Induction of Obesity and Inflammation: Mice were fed a high-fat/high-sucrose (HFHS) diet.

  • Treatment Administration: Daily oral administration of urolithin B (100 or 200 mg/kg) or vehicle (water) for eight weeks.

  • Efficacy Parameters:

    • Metabolic Parameters: Body weight, visceral fat, liver weight, and triglyceride accumulation were measured.

    • Insulin Sensitivity: Assessed by insulin tolerance tests and oral glucose tolerance tests.

    • Intestinal Inflammation: Measured by assessing inflammatory markers and oxidative stress in the intestine.

    • Gut Microbiota: Composition was analyzed by 16S rRNA sequencing.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the action of urolithins and a typical experimental workflow for in vivo efficacy studies.

G cluster_0 Influenza Virus Infection cluster_1 This compound Intervention Virus Influenza A Virus NA Neuraminidase (NA) Virus->NA HostCell Host Cell Virus->HostCell Infection Replication Viral Replication HostCell->Replication Inflammation Inflammation HostCell->Inflammation Induces Replication->Virus Progeny Release NFkB NF-κB Inflammation->NFkB UroM5 This compound UroM5->NA Inhibits UroM5->NFkB Downregulates TNFa TNF-α NFkB->TNFa Activates IL6 IL-6 NFkB->IL6 Activates G cluster_0 Pre-clinical Phase cluster_1 Experimental Phase cluster_2 Data Collection & Analysis Acclimatization Animal Acclimatization Grouping Randomization into Groups Acclimatization->Grouping Baseline Baseline Measurements Grouping->Baseline Induction Disease Induction (e.g., Viral Infection) Baseline->Induction Treatment Treatment Administration (this compound / Alternatives / Vehicle) Induction->Treatment Monitoring Daily Monitoring (Survival, Body Weight, Clinical Signs) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (Lungs, Blood, etc.) Monitoring->Sacrifice Analysis Endpoint Analysis (Viral Load, Cytokines, Histology) Sacrifice->Analysis Stats Statistical Analysis Analysis->Stats G cluster_0 Pro-inflammatory Stimulus cluster_1 NF-κB Signaling Cascade cluster_2 Urolithin Intervention Stimulus Inflammatory Stimulus (e.g., LPS, Virus) TLR Toll-like Receptors (TLRs) Stimulus->TLR IKK IKK Complex TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Releases NFkB_nucleus NF-κB (in nucleus) NFkB_dimer->NFkB_nucleus Translocates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nucleus->Gene_expression Induces Urolithins Urolithins (M5, A, B) Urolithins->IKK Inhibit

References

A Comparative Guide to Urolithin M5 from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M5, a pentahydroxy urolithin, is a key intermediate in the microbial metabolism of ellagitannins and ellagic acid. As a gut microbiota-derived metabolite, it represents the initial transformation product of dietary ellagic acid, which is abundant in various fruits, nuts, and leaves. This guide provides a comparative overview of this compound from different natural origins, focusing on its quantification, biological activities, and the experimental methodologies used for its study. While direct comparative studies on this compound from various sources are limited, this document synthesizes the available data to offer a valuable resource for researchers.

Urolithins are metabolites produced by the gut microbiota from polyphenols like ellagitannins and ellagic acid.[1] The metabolic pathway begins with the conversion of ellagic acid into pentahydroxy-urolithin (this compound), which is then further metabolized into other urolithin variants.[2]

Natural Sources and Quantitative Analysis

This compound is not typically found in its final form in plants but is produced from its precursors, ellagitannins and ellagic acid. Therefore, the abundance of these precursors in a natural source is an indicator of its potential to yield this compound. Direct isolation and quantification of this compound have been reported from specific medicinal plants.

Table 1: Quantitative Data on this compound and its Precursors from Various Natural Sources

Natural SourcePlant PartCompoundConcentration/YieldMethod of AnalysisReference
Direct this compound Quantification
Canarium album (Chinese Olive)LeavesThis compound33 mg/kg (330 mg from 10 kg of leaves)Bioassay-guided isolation, HPLC[3]
Precursor Quantification (Ellagic Acid & Ellagitannins)
Pomegranate (Punica granatum cv. 'Mollar de Elche' and 'Wonderful')JuiceEllagic Acid17-fold higher in squeezed whole fruit vs. centrifuged arilsHPLC-DAD[4]
Pomegranate (Punica granatum cv. 'Hicaz')PeelsEllagic Acid161.5 mg/100gRP-HPLC-DAD[5]
Pomegranate (Punica granatum cv. 'Delibekirli')PeelsEllagic Acid45.0 mg/100gRP-HPLC-DAD[5]
Raspberry (Rubus idaeus)BerriesEllagitannins1-330 mg/100g (as ellagic acid equivalents)HPLC[6]
Strawberry (Fragaria × ananassa)BerriesEllagitannins1-330 mg/100g (as ellagic acid equivalents)HPLC[6]
Cloudberry (Rubus chamaemorus)BerriesEllagitannins1-330 mg/100g (as ellagic acid equivalents)HPLC[6]
Black Raspberry (Rubus occidentalis)BerriesEllagic Acid1500 µg/g (dry weight)HPLC[7]
Walnut (Juglans regia cv. 'Chandler')KernelEllagic Acid24.7 mg/kg (dry weight)Not specified[1]
Walnut (Juglans regia cv. 'Howard')KernelEllagic Acid12.4 mg/kg (dry weight)Not specified[1]
Walnut (Juglans regia cv. 'Hartley')KernelEllagic Acid6.9 mg/kg (dry weight)Not specified[1]
Walnut (Juglans regia)PellicleEllagic Acid60.66–266.19 mg/100 gHPLC[1]

Note: The potential for this compound production from precursor-rich sources depends on individual gut microbiota composition.

Comparative Biological Activities

Direct comparative studies on the biological activities of this compound isolated from different natural sources are currently unavailable in the scientific literature. However, research on this compound from Canarium album has demonstrated potent anti-influenza activity. Other studies on the urolithin class of compounds suggest potential antioxidant, anti-inflammatory, and anticancer effects.

Table 2: Biological Activities of this compound

SourceBiological ActivityExperimental ModelKey FindingsReference
Canarium albumAnti-influenza (Neuraminidase inhibitor)MDCK cells, BALB/c miceInhibited multiple influenza A strains, including oseltamivir-resistant strains. Reduced lung edema and viral load in mice.[3]
In silico and cell-based assaysAntioxidantCell-based assaysAntioxidant activity of urolithins is correlated with the number of hydroxyl groups. This compound has a log p value of 1.3.[8][9]
General (Urolithin class)Anti-inflammatoryHuman colonic fibroblastsUrolithins A and B showed anti-inflammatory effects by inhibiting PGE2 production.[10]
General (Urolithin class)AnticancerVarious cancer cell linesUrolithins can mediate anticancer activities through cell cycle arrest, apoptosis induction, and other mechanisms.[11][12]

Experimental Protocols

Isolation of this compound from Canarium album Leaves

This protocol is based on the bioassay-guided isolation method described by Xiao et al. (2022).[3]

  • Extraction: 10 kg of dried leaves of Canarium album are extracted with water.

  • Fractionation: The aqueous extract is subjected to column chromatography to separate different fractions.

  • Bioassay-Guided Isolation: Fractions are tested for their anti-influenza activity to identify the most active components.

  • Purification: The active fraction containing this compound is further purified using chromatographic techniques.

  • Identification: The purified compound is identified as this compound through structural analysis.

In Vitro Anti-influenza Virus Assay (Plaque Reduction Assay)

This protocol is adapted from the methodology used to evaluate the anti-influenza activity of this compound.[13]

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media.

  • Virus Infection: Confluent MDCK cell monolayers are infected with an influenza A virus strain.

  • Treatment: After virus adsorption, the cells are overlaid with agar containing different concentrations of this compound.

  • Incubation: The plates are incubated until plaques (zones of cell death) are visible.

  • Quantification: Plaques are counted, and the concentration of this compound that inhibits plaque formation by 50% (IC50) is calculated.

In Vivo Anti-influenza Virus Assay in Mice

This protocol is based on the in vivo studies of this compound's protective effects.[14]

  • Animal Model: BALB/c mice are infected with a lethal dose of influenza A virus (e.g., PR8 strain).

  • Treatment: Mice are orally administered with this compound (e.g., 200 mg/kg/day) for a specified period post-infection.

  • Monitoring: Survival rates, body weight changes, and clinical signs are monitored daily.

  • Analysis: On a predetermined day post-infection, lung tissues are collected to measure viral titers and assess lung edema and histopathological changes.

Signaling Pathways and Experimental Workflows

urolithin_metabolism Ellagitannins Ellagitannins Ellagic_Acid Ellagic_Acid Ellagitannins->Ellagic_Acid Hydrolysis Urolithin_M5 Urolithin_M5 Ellagic_Acid->Urolithin_M5 Gut Microbiota Metabolism (Lactone-ring cleavage, decarboxylation) Other_Urolithins Other_Urolithins Urolithin_M5->Other_Urolithins Further Dehydroxylation

Biosynthesis of this compound from Ellagitannins.

experimental_workflow cluster_isolation Isolation and Identification cluster_activity Biological Activity Assessment Source Natural Source (e.g., Canarium album leaves) Extraction Aqueous Extraction Source->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC Purification Fractionation->Purification Identification Structural Analysis (NMR, MS) Purification->Identification In_Vitro In Vitro Assays (e.g., Plaque Reduction) Identification->In_Vitro In_Vivo In Vivo Models (e.g., Mouse Influenza Model) Identification->In_Vivo Mechanism Mechanism of Action Studies (e.g., Neuraminidase Inhibition) In_Vitro->Mechanism In_Vivo->Mechanism

Experimental workflow for this compound research.

anti_influenza_pathway Urolithin_M5 Urolithin_M5 Neuraminidase Influenza Virus Neuraminidase (NA) Urolithin_M5->Neuraminidase Inhibits Virus_Release Viral Progeny Release Neuraminidase->Virus_Release Promotes Infection_Spread Spread of Infection Virus_Release->Infection_Spread

Mechanism of anti-influenza action of this compound.

Conclusion

This compound stands as a significant microbial metabolite with demonstrated biological activity. While Canarium album leaves have been identified as a direct and quantifiable source, many common dietary plants rich in ellagitannins and ellagic acid, such as pomegranates, berries, and walnuts, are important precursors. The lack of direct comparative studies on this compound from these varied sources highlights a crucial gap in current research. Future investigations should focus on quantifying this compound in a broader range of natural materials and conducting head-to-head comparisons of its biological efficacy. Such studies will be invaluable for the development of novel therapeutics and functional foods.

References

Safety Operating Guide

Essential Guide to Urolithin M5 Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management of specialized compounds like Urolithin M5 is paramount for laboratory safety and experimental integrity. This guide provides essential information on the operational handling and disposal of this compound, ensuring that its use is both safe and effective.

Properties and Storage of this compound

This compound, an intestinal microbial metabolite of ellagitannins, is noted for its potential as a neuraminidase inhibitor with antiviral properties.[1][2][3] Understanding its physical and chemical properties is the first step toward safe handling.

PropertyValueSource(s)
Molecular Formula C13H8O7[4][5]
Molecular Weight 276.2 g/mol [4][5]
Appearance Pale brown to brown solid[5]
Purity (HPLC) ≥96%[5]
Solubility - In DMSO: ≥40.2 mg/mL- In Ethanol: ≥20.2 mg/mL- In Water: Insoluble[4]
Long-term Storage -20°C for up to 3 years (as powder)[3][4]
Short-term Storage Room temperature for short periods; 4°C for up to 6 months[5]

Proper Disposal Procedures for this compound

While specific disposal instructions for this compound are not extensively documented, general best practices for chemical waste management in a laboratory setting should be strictly followed. As Urolithin A, a related compound, is not classified as a hazardous substance, it is reasonable to handle this compound with similar precautions until more specific data is available.[6]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid Contamination: Prevent the compound from entering drains or waterways.[6]

  • Small Spills: In the event of a small spill, clean the area with an inert absorbent material.[6]

  • Containerization: Place the waste this compound, including any contaminated absorbent material, into a suitable, clearly labeled container for chemical waste.[6]

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific protocols for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.

  • Documentation: Maintain a log of all disposed chemical waste as required by your institution.

Experimental Workflow: Preparing this compound for In Vitro Studies

The following diagram outlines a standard workflow for preparing this compound for use in laboratory experiments, from initial handling to the creation of a stock solution.

UrolithinM5_Workflow cluster_prep Preparation of this compound Stock Solution start Start: Retrieve this compound from -20°C storage weigh Weigh required amount of this compound powder in a fume hood start->weigh 1. Acclimatize to RT dissolve Dissolve in appropriate solvent (e.g., DMSO) to desired concentration weigh->dissolve 2. Transfer to sterile tube vortex Vortex or sonicate to ensure complete dissolution dissolve->vortex 3. Mix thoroughly sterilize Filter-sterilize the stock solution using a 0.22 µm syringe filter vortex->sterilize 4. Ensure sterility aliquot Aliquot into sterile microcentrifuge tubes sterilize->aliquot 5. Prepare for storage store Store aliquots at -20°C or -80°C for long-term use aliquot->store 6. Label clearly end End: Stock solution ready for experimental use store->end

Caption: A typical workflow for preparing a this compound stock solution.

References

Essential Safety and Operational Guidance for Handling Urolithin M5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of research compounds like urolithin M5 is paramount. This document provides immediate safety protocols, logistical information, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

While a safety data sheet from one supplier suggests this compound is not considered hazardous under specific regulations, it is crucial to treat all research chemicals with a high degree of caution.[1] All products of this nature should be handled exclusively by personnel trained in laboratory procedures.[2] The following personal protective equipment is recommended as a minimum standard to ensure safety and minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or GlassesMust meet ANSI Z87.1 standards and include side shields to protect against splashes.[3]
Hand Protection Disposable Nitrile GlovesProvides protection against incidental chemical contact. For extended contact or immersion, consider heavier-duty gloves and consult manufacturer compatibility data.[3]
Body Protection Laboratory CoatA standard lab coat is essential to protect skin and personal clothing from potential spills.[4]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If creating aerosols or dust, a fume hood or a fitted N95 respirator should be used.
Foot Protection Closed-Toe ShoesImperative to protect feet from spills and falling objects.[4]

Experimental Protocol: Safe Handling of this compound

This step-by-step guide outlines the procedural workflow for handling this compound, from initial preparation to final disposal, ensuring minimal risk.

1. Preparation and Planning:

  • Conduct a pre-operational hazard assessment to identify specific risks associated with your experiment.

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that a chemical spill kit is accessible and that you are trained in its use.

  • Prepare your designated workspace in a well-ventilated area, preferably within a fume hood if handling powders or creating solutions.

2. Handling and Use:

  • Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation, as the compound can be hygroscopic.[2]

  • Don the appropriate PPE as outlined in the table above.

  • When weighing the solid material, perform this task in a fume hood or a ventilated balance enclosure to avoid inhalation of any fine particulates.

  • If preparing a solution, add the solvent to the this compound slowly to prevent splashing. This compound is soluble in DMSO and ethanol.[5]

  • Handle all solutions containing this compound with the same care as the solid compound.

3. Storage:

  • This compound should be stored at 4°C for long-term stability (up to 6 months).[2] For very long-term storage, -20°C is recommended.[5][6]

  • Store in a tightly sealed container, under an inert atmosphere if possible, and protect from moisture.[2][6]

4. Disposal:

  • All waste materials, including empty containers, contaminated gloves, and bench paper, should be disposed of as chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Hazard Assessment prep2 Gather PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh/Measure Compound (in fume hood) handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Store Appropriately (4°C or -20°C) handle3->post1 Experiment Complete post2 Clean Workspace post1->post2 post3 Dispose of Waste post2->post3

Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
urolithin M5
Reactant of Route 2
urolithin M5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.